molecular formula C6H12N2O3 B1521262 (2R)-2-(carbamoylamino)pentanoic acid CAS No. 211681-85-5

(2R)-2-(carbamoylamino)pentanoic acid

Katalognummer: B1521262
CAS-Nummer: 211681-85-5
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: GMSQPJHLLWRMCW-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I was unable to find specific scientific research contexts or applications for (2R)-2-(carbamoylamino)pentanoic acid in the current search results. The single source located is a supplier's product page that lists basic identifiers but does not detail the compound's mechanism of action, main applications, or specific research value . To create a comprehensive product description, more in-depth sources such as scientific review articles, patent databases, or pharmacological resources would be required. I suggest searching specialized databases like PubMed, Google Scholar, or CAS Scifinder to gather the necessary information on this compound's role in scientific research.

Eigenschaften

IUPAC Name

(2R)-2-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSQPJHLLWRMCW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-carbamoyl-D-norvaline: Molecular Structure, Stability, and Biocatalytic Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, stability profile, and industrial significance of N-carbamoyl-D-norvaline , a critical intermediate in the biocatalytic production of D-norvaline.

Abstract

N-carbamoyl-D-norvaline (CAS 211681-85-5) is a non-proteinogenic amino acid derivative serving as the obligate intermediate in the "Hydantoinase Process," a dominant industrial route for synthesizing D-amino acids. This guide analyzes its stereochemical architecture, physicochemical stability under hydrolytic stress, and its role as a substrate for N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) in the production of pharmaceutical building blocks like D-norvaline.

Molecular Architecture & Stereochemistry

Structural Definition

N-carbamoyl-D-norvaline consists of a five-carbon aliphatic backbone (norvaline) modified at the


-amino position by a carbamoyl group (

). Unlike naturally occurring L-amino acids, this molecule possesses an

-configuration at the chiral center (C2), a critical feature for its recognition by D-specific enzymes.
  • IUPAC Name:

    
    -2-(carbamoylamino)pentanoic acid
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 160.17 g/mol [1]

  • Chirality: D-isomer (

    
    -configuration)
    
Chemical Connectivity Diagram

The following diagram illustrates the connectivity and functional groups, highlighting the labile carbamoyl bond targeted by amidohydrolases.

G cluster_0 N-carbamoyl-D-norvaline Structure Carbamoyl Carbamoyl Group (H2N-CO-) AlphaN α-Nitrogen (-NH-) Carbamoyl->AlphaN Amide Bond ChiralC Chiral Center (C2, R-config) AlphaN->ChiralC Carboxyl Carboxyl Group (-COOH) ChiralC->Carboxyl SideChain Propyl Side Chain (-CH2-CH2-CH3) ChiralC->SideChain

Figure 1: Structural connectivity of N-carbamoyl-D-norvaline showing the carbamoyl moiety attached to the chiral backbone.[2]

Physicochemical Stability Profile

The stability of N-carbamoyl-D-norvaline is pH-dependent, governed by the equilibrium between ring closure (hydantoin formation) and hydrolysis.

pH-Dependent Stability Matrix
pH EnvironmentReaction DominanceMechanismStability Status
Acidic (pH < 4) Cyclization Acid-catalyzed ring closure between the carbamoyl nitrogen and the carboxyl group releases water to reform D-5-propylhydantoin .Unstable (Reverts to precursor)
Neutral (pH 6-8) Equilibrium The molecule is relatively stable in aqueous solution at ambient temperatures. Spontaneous hydrolysis is negligible.Stable (Ideal for enzymatic assay)
Basic (pH > 10) Hydrolysis Base-catalyzed attack on the carbamoyl carbonyl releases ammonia (

) and carbonate, yielding free D-norvaline.
Modestly Unstable (Slow degradation)
Thermal Stability
  • Solid State: Stable at room temperature when stored desiccated.

  • Aqueous Solution: At temperatures utilized in bioreactors (

    
    ), the compound is stable enough to accumulate as an intermediate if the second enzyme (carbamoylase) is rate-limiting. However, prolonged exposure to temperatures 
    
    
    
    in alkaline buffers accelerates chemical decarboxylation.

The Hydantoinase Process: Synthesis & Biotransformation

N-carbamoyl-D-norvaline is the "obligate intermediate" in the enzymatic resolution of racemic hydantoins. This process is preferred over chemical synthesis due to its 100% theoretical yield (via dynamic kinetic resolution) and strict enantioselectivity.

Reaction Pathway

The industrial synthesis involves a cascade of two enzymes:

  • D-Hydantoinase (EC 3.5.2.2): Stereoselective ring opening of D-5-propylhydantoin.

  • D-Carbamoylase (EC 3.5.1.77): Hydrolysis of the N-carbamoyl bond to release D-norvaline,

    
    , and 
    
    
    
    .

ReactionPathway RacemicHyd DL-5-Propylhydantoin (Racemic Substrate) D_Hyd D-5-Propylhydantoin RacemicHyd->D_Hyd L_Hyd L-5-Propylhydantoin RacemicHyd->L_Hyd N_Carb N-carbamoyl-D-norvaline (Intermediate) D_Hyd->N_Carb + H2O L_Hyd->D_Hyd Racemization Product D-Norvaline (Final Product) N_Carb->Product + H2O - NH3, CO2 Racemase Chemical/Enzymatic Racemization Hydantoinase D-Hydantoinase (Ring Opening) Hydantoinase->D_Hyd Carbamoylase D-Carbamoylase (Hydrolysis) Carbamoylase->N_Carb

Figure 2: The "Hydantoinase Process" showing the central role of N-carbamoyl-D-norvaline.[3]

Analytical Characterization Protocols

For researchers validating the presence or purity of N-carbamoyl-D-norvaline, the following methodologies are standard.

HPLC Quantification Method

This protocol separates the hydantoin precursor, the N-carbamoyl intermediate, and the amino acid product.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18,

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 3.2).

    • Solvent B: Methanol (HPLC Grade).

    • Ratio: 90:10 (Isocratic) or Gradient 95:5 to 60:40 over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 203 nm or 210 nm (Amide bond absorption).

  • Retention Order: D-Norvaline (Earliest) < N-carbamoyl-D-norvaline < 5-Propylhydantoin (Latest).

Experimental Protocol: Enzymatic Conversion Assay

To verify the activity of D-carbamoylase against N-carbamoyl-D-norvaline:

  • Substrate Preparation: Dissolve N-carbamoyl-D-norvaline to 10-50 mM in 50 mM Tris-HCl buffer (pH 7.5). Note: Mild heating (

    
    ) may be required for solubility.
    
  • Enzyme Addition: Add purified D-carbamoylase or whole-cell catalyst.

  • Incubation: Incubate at

    
     with agitation (150 rpm).
    
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately mix with

    
     of 10% Trichloroacetic acid (TCA) or 1M HCl to stop the reaction and precipitate protein.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

References

  • Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering.

  • Syldatk, C., et al. (1999). Biocatalytic production of D-amino acids. Applied Microbiology and Biotechnology.

  • Sigma-Aldrich. (2024). Product Specification: (2R)-2-(carbamoylamino)pentanoic acid (CAS 211681-85-5).

  • Alonso, S., et al. (2017). L-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process. MDPI Processes.

  • PubChem. (2024). Compound Summary: N-carbamoyl-D-valine (Homologue Reference).

Sources

Difference between N-carbamoyl-L-norvaline and N-carbamoyl-D-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Biocatalytic Resolution, and Pharmaceutical Utility

Executive Summary

N-carbamoyl-L-norvaline and N-carbamoyl-D-norvaline are enantiomeric intermediates critical to the industrial production of optically pure norvaline. While chemically identical in achiral environments (melting point, solubility), they exhibit profound differences in enzymatic recognition and pharmaceutical application .

The primary distinction lies in their role within the "Hydantoinase Process," a dynamic kinetic resolution (DKR) cascade. N-carbamoyl-D-norvaline is the substrate for D-carbamoylase (yielding D-norvaline, a precursor for peptide antibiotics), whereas N-carbamoyl-L-norvaline is processed by L-carbamoylase (yielding L-norvaline, a key intermediate for ACE inhibitors like Perindopril). This guide dissects their physicochemical properties, biocatalytic pathways, and analytical differentiation.

Part 1: Molecular Architecture & Physicochemical Properties

Both molecules share the core norvaline structure—a five-carbon, straight-chain non-proteinogenic amino acid—modified by a carbamoyl group (


) at the 

-amino position.
Structural Comparison

The fundamental difference is the spatial arrangement of the side chain (propyl group) around the chiral


-carbon.
FeatureN-carbamoyl-L-norvalineN-carbamoyl-D-norvaline
Stereochemistry (S)-configuration(R)-configuration
CAS Registry 39691-62-8 (Generic L-form ref)83602-29-9 (Generic D-form ref)
Molecular Formula


Molecular Weight 160.17 g/mol 160.17 g/mol
Side Chain Linear propyl (

)
Linear propyl (

)
Solubility Moderate in water; soluble in alkaline pHModerate in water; soluble in alkaline pH
Stability Stable at neutral pH; hydrolyzes in strong acid/baseStable at neutral pH; hydrolyzes in strong acid/base
The Carbamoyl Moiety

The N-carbamoyl group acts as a protecting group during chemical synthesis but serves as a specific "handle" for enzymes in biocatalysis. Unlike the free amino acid, the N-carbamoyl derivative is:

  • Zwitterion-suppressed: The carbamoyl group reduces the basicity of the amine, altering the isoelectric point.

  • Chemically Robust: It resists spontaneous hydrolysis under physiological conditions, requiring specific amidohydrolases (carbamoylases) for cleavage.

Part 2: Biocatalytic Significance (The Hydantoinase Process)

The industrial relevance of these molecules is defined by the Hydantoinase-Carbamoylase Cascade . This process converts racemic 5-propylhydantoin into optically pure norvaline. The N-carbamoyl derivatives are the transient intermediates in this pathway.

Mechanism of Differentiation

The separation of L and D pathways occurs at the hydrolysis step.

  • D-Pathway: Agrobacterium or Pseudomonas species produce D-hydantoinase (opens the ring to form N-carbamoyl-D-norvaline) and D-carbamoylase (cleaves the carbamoyl group).

  • L-Pathway: Arthrobacter or Geobacillus species utilize L-carbamoylase . Since hydantoinases are often D-selective, L-production frequently requires a Carbamoyl Racemase or specific engineering to convert N-carbamoyl-D-norvaline into the L-form for hydrolysis.

Pathway Visualization

The following diagram illustrates the Dynamic Kinetic Resolution (DKR) where the stereochemistry diverges.

HydantoinaseProcess RacemicHyd Racemic 5-Propylhydantoin D_Hyd D-Hydantoin RacemicHyd->D_Hyd Spontaneous/Racemase L_Hyd L-Hydantoin RacemicHyd->L_Hyd Spontaneous/Racemase NC_D_Nor N-carbamoyl- D-norvaline D_Hyd->NC_D_Nor D-Hydantoinase NC_L_Nor N-carbamoyl- L-norvaline L_Hyd->NC_L_Nor L-Hydantoinase (Rare) NC_D_Nor->NC_L_Nor Carbamoyl Racemase D_Nor D-Norvaline (Antibiotic Precursor) NC_D_Nor->D_Nor D-Carbamoylase (Hydrolysis) L_Nor L-Norvaline (Perindopril Intermediate) NC_L_Nor->L_Nor L-Carbamoylase (Hydrolysis)

Figure 1: The Biocatalytic Cascade. Red path indicates the standard D-selective route; Blue path indicates the L-selective route required for pharmaceutical synthesis.

Part 3: Pharmaceutical Utility & Applications[5][6][7][8][9]

The chirality of the N-carbamoyl intermediate dictates the final pharmaceutical application.

N-carbamoyl-L-norvaline (Precursor to L-Norvaline)
  • Perindopril Synthesis: L-Norvaline is a key chiral building block for the ACE inhibitor Perindopril. The N-carbamoyl-L-isomer is the direct enzymatic precursor.

  • Arginase Inhibition: The resulting L-norvaline is a potent inhibitor of arginase, promoting Nitric Oxide (NO) production.[1][2][3] This has applications in treating hypertension and Alzheimer's disease (by improving microvascular flow).

N-carbamoyl-D-norvaline (Precursor to D-Norvaline)
  • Peptide Mimetics: D-amino acids are resistant to proteolysis. D-norvaline derived from this intermediate is used in the synthesis of stable peptide antibiotics (e.g., defensin mimics).

  • MMP Inhibitors: Used in the design of Matrix Metalloproteinase inhibitors, where the D-configuration ensures specific binding pocket fit and metabolic stability.

Part 4: Analytical Differentiation

Distinguishing these enantiomers requires chiral environments. Standard reverse-phase HPLC will not separate them.

Chiral HPLC Protocol

Method: Ligand-Exchange Chromatography (LEC) or Crown Ether Columns.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: Aqueous

    
     (pH 1.5–2.0) for Crownpak; MeOH/Acetonitrile with specific additives for ZWIX.
    
  • Detection: UV at 210 nm (Amide bond absorption).

  • Separation Principle: The crown ether forms a host-guest complex with the primary amine. Note: Since N-carbamoyl derivatives have a modified amine, enzymatic hydrolysis followed by amino acid analysis is often preferred for higher sensitivity.

Optical Rotation

Polarimetry provides a rapid purity check for bulk substances.

  • L-Isomer: Levorotatory or Dextrorotatory depending on solvent/pH (Specific rotation

    
     must be calibrated against a pure standard).
    
  • D-Isomer: Opposite sign to the L-isomer under identical conditions.

Part 5: Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol validates the identity of the isomer by testing susceptibility to a stereospecific enzyme (e.g., D-Carbamoylase). If the enzyme hydrolyzes the substrate, it confirms the presence of the D-isomer.

Reagents
  • Substrate Solution: 10 mM N-carbamoyl-norvaline (unknown isomer) in 50 mM Phosphate Buffer (pH 7.5).

  • Enzyme: Purified recombinant D-Carbamoylase (e.g., from Agrobacterium tumefaciens).

  • Colorimetric Reagent: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) in acidic solution. Note: This detects the ureido group, but a more specific method detects the released amine.

  • Alternative Detection: Ninhydrin Reagent (detects free amino acid released).

Workflow
  • Incubation: Mix 100

    
    L Substrate + 10 
    
    
    
    L Enzyme. Incubate at 37°C for 30 mins.
  • Termination: Add 100

    
    L 10% Trichloroacetic acid (TCA).
    
  • Detection (Ninhydrin Method):

    • Add 500

      
      L Ninhydrin reagent.
      
    • Boil for 10 mins.

    • Cool and measure Absorbance at 570 nm.

Interpretation
  • High Absorbance (Purple): Hydrolysis occurred

    
     Free Norvaline released 
    
    
    
    Substrate was N-carbamoyl-D-norvaline (matches enzyme specificity).
  • No Absorbance (Clear/Yellow): No hydrolysis

    
     Substrate was N-carbamoyl-L-norvaline  (enzyme could not recognize it).
    

AssayWorkflow Start Unknown N-Carbamoyl Norvaline Sample AddEnz Add D-Carbamoylase (Stereospecific) Start->AddEnz Incubate Incubate 37°C, 30 min AddEnz->Incubate Ninhydrin Add Ninhydrin & Boil Incubate->Ninhydrin Result Color Change (Purple)? Ninhydrin->Result D_Conf Positive ID: D-Isomer Result->D_Conf Yes L_Conf Negative ID: L-Isomer Result->L_Conf No

Figure 2: Self-validating enzymatic assay for stereochemical identification.

References

  • Hydantoinase Process & Stereoselectivity: Syldatk, C., et al. "Biocatalytic production of L-amino acids from substituted hydantoins." Journal of Molecular Catalysis B: Enzymatic.

  • L-Norvaline Pharmaceutical Applications: MedChemExpress.[4] "L-Norvaline: Arginase Inhibitor and Alzheimer's Research."[2][3]

  • Perindopril Synthesis Intermediates: National Center for Biotechnology Information. "PubChem Compound Summary for Perindopril."

  • Enzymatic Production of D-Amino Acids: Martinez-Rodriguez, S., et al. "Advances in Enzymatic Synthesis of D-Amino Acids." International Journal of Molecular Sciences.

  • Chiral Separation of Amino Acids: Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."

Sources

Literature review of (2R)-2-(carbamoylamino)pentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2R)-2-(carbamoylamino)pentanoic Acid

Introduction: Navigating the Synthesis of a Chiral Ureido Acid

This compound is a non-proteinogenic α-amino acid featuring a propyl side chain, an (R)-configured stereocenter at the α-carbon, and a carbamoyl (ureido) group attached to the α-nitrogen. Its structure, as a derivative of (R)-norvaline, presents it as a unique building block for peptide chemistry and as a potential candidate in drug discovery programs. The primary challenge in its synthesis lies in the precise and efficient control of the stereochemistry at the C2 position.

This guide provides a comprehensive review of the viable synthetic strategies for obtaining this target molecule. We will deconstruct the synthesis into its two core components: the stereoselective preparation of the (R)-2-aminopentanoic acid backbone and the subsequent carbamoylation of the amino group. The narrative will focus on the underlying chemical principles, the rationale behind methodological choices, and practical, field-proven protocols.

The synthetic landscape can be broadly categorized into two strategic approaches:

  • The Convergent Approach (Route A): This highly practical and common strategy involves the initial synthesis or acquisition of the chiral precursor, (R)-2-aminopentanoic acid ((R)-norvaline), followed by the carbamoylation of its α-amino group.

  • The Linear Approach (Route B): This approach involves the introduction of the carbamoyl moiety earlier in the synthetic sequence, with the chiral center being established subsequently.

This guide will primarily focus on the more modular and versatile convergent approach, detailing the key methodologies for achieving both core transformations with high fidelity.

G cluster_0 Overall Synthetic Strategy cluster_A Route A: Convergent Synthesis cluster_B Route B: Linear Synthesis Start Synthetic Precursors (e.g., 2-oxopentanoic acid, pentenoic acid derivatives) A1 Stereoselective Synthesis of (R)-2-Aminopentanoic Acid ((R)-Norvaline) Start->A1 Multiple Methods B1 Synthesis of Achiral Carbamoyl Precursor Start->B1 Target This compound A2 Carbamoylation A1->A2 A2->Target B2 Asymmetric Transformation B1->B2 B2->Target

Caption: High-level overview of the two primary synthetic routes.

Part 1: Stereoselective Synthesis of the (R)-2-Aminopentanoic Acid Precursor

The cornerstone of a successful synthesis is the efficient and enantiomerically pure preparation of (R)-2-aminopentanoic acid, commonly known as (R)-norvaline. Several robust methods are available to the synthetic chemist.

Biocatalytic Asymmetric Amination

Biocatalysis offers a green and highly selective route to chiral amines. Transaminases (ATAs), in particular, have emerged as powerful tools for the asymmetric synthesis of α-amino acids from their corresponding α-keto acids.

The process involves the conversion of 2-oxopentanoic acid using an (R)-selective transaminase. These enzymes utilize a donor amine, such as isopropylamine (IPA), to transfer the amino group to the keto acid with high enantioselectivity.[1]

Workflow Rationale:

  • Enzyme Selection: A wide range of commercially available (R)-selective transaminases can be screened to find one with optimal activity and selectivity for the 2-oxopentanoic acid substrate.

  • Equilibrium Shift: The reaction is reversible. To drive it towards the product, a large excess of the amine donor (e.g., isopropylamine) is used. The co-product, acetone, can also be removed to further shift the equilibrium.

  • Cofactor: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor, which must be included in the reaction mixture.

G cluster_0 Biocatalytic Synthesis Workflow Start 2-Oxopentanoic Acid + Isopropylamine (Amine Donor) Process Reaction Vessel (Aqueous Buffer, 30-40°C) Start->Process Product (R)-2-Aminopentanoic Acid + Acetone Process->Product Amination Enzyme (R)-selective Transaminase (ATA) + PLP Cofactor Enzyme->Process Purify Purification (e.g., Ion Exchange Chromatography) Product->Purify Final Enantiopure (R)-Norvaline Purify->Final

Caption: Workflow for transaminase-mediated synthesis of (R)-norvaline.

Asymmetric Hydrogenation

Another powerful strategy is the asymmetric hydrogenation of a prochiral precursor, such as an N-acyl-α,β-dehydroamino acid. This method relies on chiral transition-metal catalysts (typically rhodium or ruthenium-based) to deliver hydrogen across the double bond in a stereocontrolled manner.

Causality Behind Experimental Choices:

  • Precursor Synthesis: The dehydroamino acid precursor can be synthesized via methods like the Erlenmeyer-Plöchl reaction.

  • Catalyst and Ligand: The choice of the chiral phosphine ligand (e.g., derivatives of DuPhos, BINAP) is critical as it dictates the facial selectivity of the hydrogenation, and thus the enantiomeric excess (ee) of the final product.[2]

  • Reaction Conditions: Hydrogen pressure and solvent choice can significantly impact reaction rate and enantioselectivity.

Classical and Enzymatic Resolution

While asymmetric synthesis is often preferred, resolution of a racemic mixture of norvaline remains a viable option, particularly for large-scale production.

  • Classical Resolution: This involves forming diastereomeric salts by reacting racemic norvaline with a chiral resolving agent (e.g., tartaric acid or a derivative). The diastereomers, having different physical properties, can then be separated by fractional crystallization.

  • Enzymatic Resolution: Enzymes like aminoacylases can selectively hydrolyze the N-acyl derivative of one enantiomer from a racemic mixture, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.

MethodStarting MaterialKey Reagent/SystemStereocontrol ElementTypical Purity (ee)Advantages & Disadvantages
Biocatalytic Amination 2-Oxopentanoic acid(R)-selective Transaminase (ATA)Chiral Enzyme>99%Pro: High selectivity, green conditions. Con: Requires enzyme screening/sourcing.
Asymmetric Hydrogenation N-acyl-2-amino-2-pentenoic acidChiral Rh or Ru catalyst (e.g., Rh-DuPhos)Chiral Ligand>95%Pro: High throughput, well-established. Con: Requires precious metal catalysts.
Classical Resolution Racemic (D,L)-NorvalineChiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)Resolving Agent>98%Pro: Scalable, established technology. Con: Max 50% theoretical yield, can be tedious.

Part 2: The Carbamoylation Reaction

With enantiopure (R)-norvaline in hand, the final step is the introduction of the carbamoyl group onto the α-amino nitrogen. The most direct and widely used method is reaction with a cyanate salt.[3]

Mechanism and Rationale

The carbamoylation of an amino group with cyanate proceeds via the nucleophilic attack of the free amine on isocyanic acid (HNCO). In aqueous solution, the cyanate salt (e.g., potassium cyanate, KOCN) exists in equilibrium with the reactive isocyanic acid species.[4][5] The reaction is typically irreversible and forms a stable ureido linkage.

G cluster_0 Carbamoylation Mechanism with Cyanate KOCN K⁺ ⁻O-C≡N HNCO H-N=C=O (Isocyanic Acid) KOCN->HNCO Equilibrium in H₂O H2O H₂O TS Transition State HNCO->TS RNH2 (R)-Norvaline (R-NH₂) RNH2->TS Nucleophilic Attack Product Final Product (R-NH-CO-NH₂) TS->Product Proton Transfer

Sources

A Technical Guide to the Application of (2R)-2-(carbamoylamino)pentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (2R)-2-(carbamoylamino)pentanoic acid, the D-enantiomer of the non-proteinogenic amino acid citrulline, and its strategic application in modern peptide synthesis. Tailored for researchers, chemists, and drug development professionals, this document details the incorporation of this unique building block into peptide chains using solid-phase peptide synthesis (SPPS). We will dissect the causality behind procedural choices, from the selection of protecting group strategies to coupling activation and final peptide characterization. This guide offers field-proven insights, step-by-step methodologies, and troubleshooting advice to empower scientists in the synthesis of novel and complex D-citrulline-containing peptidomimetics.

Introduction: The Significance of this compound (D-Citrulline)

This compound, commonly known as D-citrulline, is a non-genetically encoded amino acid. While its L-isomer, L-citrulline, is a key intermediate in the urea cycle, the incorporation of the D-form into peptides represents a strategic choice in medicinal chemistry.[1][2] The introduction of D-amino acids into a peptide sequence can confer remarkable properties, including enhanced stability against enzymatic degradation, constrained conformations, and novel pharmacological activities.

The unique structural feature of D-citrulline is its delta-carbamoyl group, a neutral urea moiety. When substituting a positively charged residue like D-arginine, D-citrulline can modulate a peptide's isoelectric point, hydrogen bonding capacity, and overall hydrophobicity, leading to profound changes in its biological function and pharmacokinetic profile.[3] This makes Fmoc-D-Cit-OH a valuable tool for synthesizing bioactive peptide mimetics, such as neurokinin-1 (NK1) receptor antagonists.[3][4]

This guide will focus on the practical application of Nα-Fmoc-protected D-citrulline (Fmoc-D-Cit-OH) in the most prevalent methodology for peptide synthesis: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Building Block: Nα-Fmoc-(2R)-2-(carbamoylamino)pentanoic Acid

Successful incorporation begins with the appropriate building block. For Fmoc-SPPS, this is Nα-Fmoc-D-citrulline (Fmoc-D-Cit-OH). This derivative is commercially available and suitable for direct use in automated and manual peptide synthesizers.[5][6]

Key Structural Features and Considerations:

  • Nα-Fmoc Group: Provides temporary, base-labile protection of the alpha-amino group, which is the cornerstone of the Fmoc/tBu orthogonal protection strategy.[1] This group is stable to the acidic conditions used for final cleavage and side-chain deprotection.[7]

  • Side-Chain Carbamoyl Group: A critical aspect of citrulline chemistry is that the side-chain urea (carbamoyl) group is generally considered stable and does not require protection during standard Fmoc-SPPS.[4] This simplifies the synthesis by avoiding the need for an additional side-chain protecting group and its subsequent removal. However, as will be discussed, this unprotected functionality is not entirely inert and requires careful consideration during the coupling step.

Structure of Fmoc-D-Citrulline-OH

Caption: Chemical structure of the Fmoc-D-Cit-OH building block.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-Cit-OH follows the standard cyclical process of Fmoc-SPPS, which involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid.[5][6]

Fmoc-SPPS Cycle for D-Citrulline Incorporation

Fmoc_SPPS_Cycle General Fmoc-SPPS Workflow Resin Peptide-Resin with terminal Fmoc group Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Deprotection Washing1 DMF & IPA Washes Deprotection->Washing1 2. Washing Coupling Coupling Step: Fmoc-D-Cit-OH + Activator + Base in DMF Washing1->Coupling 3. Coupling Washing2 DMF & IPA Washes Coupling->Washing2 4. Washing Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Chain Elongation Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Step Cycle->Deprotection

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Detailed Experimental Protocol: Coupling of Fmoc-D-Cit-OH

This protocol provides a robust starting point for the manual or automated coupling of Fmoc-D-Cit-OH. It is based on standard, well-established SPPS methodologies.[1][2][4]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-Cit-OH

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale):

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[4] Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free primary amine.[8]

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Cit-OH (4 eq., 0.4 mmol) and HBTU or HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol) to the solution. Allow this mixture to pre-activate for 2-5 minutes at room temperature.

    • Expert Insight: Using slightly less than a full equivalent of the activator relative to the amino acid prevents the activator from capping any unreacted peptide chains. HATU is often preferred for challenging couplings as it can lead to faster reactions and reduce the risk of racemization.[9]

  • Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Mixing: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

    • Field-Proven Insight: The coupling of citrulline can be slower than for many other amino acids.[4] It is advisable to monitor the reaction for completeness. A negative Kaiser test (or other appropriate test) indicates the consumption of free amines and a successful coupling.[8] If the test remains positive, a second coupling (double coupling) with fresh reagents is recommended.[10]

  • Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then Isopropanol (IPA) (2-3 times) to remove all excess reagents and soluble byproducts.[7]

  • Next Cycle: The peptide-resin is now ready for the next deprotection and coupling cycle.

Causality and Critical Considerations: The Carbamoyl Side Chain

While the urea moiety of the D-citrulline side chain is generally unreactive under standard SPPS conditions, it is not completely inert. The oxygen of the urea can be nucleophilic.

Potential Side Reaction: There are reports suggesting that under certain conditions, the side-chain urea can react with coupling reagents or other activated species. This can lead to modifications, such as the addition of a CH2CO moiety (+40 Da), potentially through the formation of an oxazoline-like intermediate.[11]

Mitigation Strategies:

  • Avoid Excess Activator: Use the stoichiometry described in the protocol (activator ≤ amino acid).

  • Use Additives: The inclusion of additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure in carbodiimide-mediated couplings (e.g., with DIC) can suppress side reactions by forming a less reactive, more stable active ester intermediate.[9]

  • Optimize Coupling Time: Avoid unnecessarily long coupling times, which could increase the window for side reactions to occur. Monitor the reaction and proceed to the washing step once complete.

Peptide Cleavage, Purification, and Characterization

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups from other amino acids in the sequence.

A standard cleavage cocktail for Fmoc-SPPS is typically used.[1][5]

  • Reagent: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS).

  • Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The resin is then filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether.

Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

ParameterTypical ConditionRationale
Stationary Phase C18-modified silicaStandard for peptide purification due to its hydrophobicity.[12]
Mobile Phase A 0.1% TFA in WaterThe ion-pairing agent (TFA) improves peak shape.[13]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic solvent used to elute the peptide.[13]
Elution Linear GradientA gradually increasing concentration of Mobile Phase B separates the target peptide from impurities based on hydrophobicity.[13]
Detection UV at 210-220 nmDetects the peptide backbone.[12]

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product, which are then pooled and lyophilized.

Characterization by Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the identity of the synthesized peptide.[6] For peptides containing citrulline, there are specific fragmentation patterns to be aware of during tandem mass spectrometry (MS/MS) analysis.

  • Mass Shift: The conversion of an arginine residue to citrulline results in a mass increase of +0.984 Da.[3] When incorporating D-citrulline directly, the expected mass should be calculated using its residue mass.

  • Characteristic Fragmentation: Under low-energy collision-induced dissociation (CID), citrulline-containing peptides often exhibit a characteristic neutral loss of isocyanic acid (HNCO), corresponding to a mass shift of -43.0058 Da.[5][14] This signature loss can be a useful diagnostic tool to confirm the presence and location of the citrulline residue.

  • "Citrulline Effect": A preferential cleavage C-terminal to the citrulline residue is often observed, leading to intense b- and y-type fragment ions, which can aid in sequence confirmation.[5]

Conclusion and Future Perspectives

This compound is a powerful and accessible building block for medicinal chemists seeking to enhance the properties of synthetic peptides. Its incorporation via standard Fmoc-SPPS is straightforward, provided that key parameters, particularly during the coupling step, are carefully controlled. Understanding the behavior of the unprotected carbamoyl side chain and the unique fragmentation patterns in mass spectrometry is crucial for success. As the demand for more stable and potent peptide therapeutics grows, the strategic use of D-citrulline and other unnatural amino acids will undoubtedly continue to expand, opening new avenues for drug discovery and development.

References

  • Guillemyn, K., et al. (2015). Synthesis and biological evaluation of compact, conformationally constrained bifunctional opioid agonist–neurokinin-1 antagonist peptidomimetics. European Journal of Medicinal Chemistry, 92, 64-77. Available at: [Link]

  • Biosynthesis Inc. (2012, December 3). Citrullinated Peptide Synthesis. Retrieved February 23, 2026, from [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 23, 2026, from [Link]

  • LifeTein. (2025, February 12). Unnatural Amino Acids: Citrulline. Retrieved February 23, 2026, from [Link]

  • eqipped. (n.d.). FMOC-D-Citrulline. Retrieved February 23, 2026, from [Link]

  • Collins, J. M., & Leadbeater, N. E. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(6), 417-428. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved February 23, 2026, from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved February 23, 2026, from [Link]

  • Kappel, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 23, 2026, from [Link]

  • Kéri, M., et al. (2018). Mapping the tandem mass spectrometric characteristics of citrulline-containing peptides. Journal of Mass Spectrometry, 53(5), 425-434. Available at: [Link]

  • Gealageas, R., et al. (2023). Characterizing citrullination by mass spectrometry-based proteomics. Philosophical Transactions of the Royal Society B, 378(1887), 20220339. Available at: [Link]

  • Tutturen, A. E., et al. (2014). Optimizing the Identification of Citrullinated Peptides by Mass Spectrometry. Journal of Amino Acids, 2014, 819861. Available at: [Link]

  • ResearchGate. (2020, April 1). Short Peptide synthesis, Fmoc-SPPS wth citrullin, why can it show a different mass?. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Enzymatic Production of D-Norvaline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the enzymatic conversion of N-carbamoyl-D-norvaline to D-norvaline, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development.[1] We detail a robust protocol utilizing an immobilized N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase), highlighting the key experimental parameters, optimization strategies, and analytical methods for process monitoring. This guide is intended for researchers, scientists, and drug development professionals seeking to establish an efficient and stereoselective synthesis of D-norvaline.

Introduction: The Significance of D-Norvaline and the Enzymatic Advantage

D-norvaline, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs) and peptidomimetics.[1] Its unique structural properties make it a valuable component in the development of novel therapeutics.[2] Traditional chemical synthesis routes for D-norvaline often involve harsh reaction conditions, the use of hazardous reagents, and complex purification steps to resolve the desired stereoisomer.[3][4]

Biocatalysis, through the use of enzymes, offers a green and highly selective alternative for the production of enantiomerically pure compounds.[5] The enzymatic hydrolysis of N-carbamoyl-D-norvaline using a D-carbamoylase (EC 3.5.1.77) presents a direct and efficient method to obtain D-norvaline with high optical purity.[6][7][8] This enzyme specifically catalyzes the hydrolysis of the N-carbamoyl group from the D-enantiomer, leaving the corresponding L-enantiomer unreacted, thus enabling a highly effective kinetic resolution.[5][7]

This application note focuses on the practical implementation of this enzymatic process, providing a detailed protocol from enzyme selection and immobilization to reaction execution and product analysis.

The Heart of the Matter: N-Carbamoyl-D-Amino Acid Amidohydrolase

The success of this bioconversion hinges on the selection of a suitable N-carbamoyl-D-amino acid amidohydrolase, commonly referred to as D-carbamoylase. These enzymes belong to the amidohydrolase superfamily and are known for their strict stereospecificity towards D-enantiomers of N-carbamoyl-amino acids.[5][6][7]

Key Characteristics of D-Carbamoylases:

  • High Enantiospecificity: They exclusively hydrolyze the D-form of N-carbamoyl-amino acids.[7]

  • Broad Substrate Scope: Many D-carbamoylases exhibit activity towards a range of N-carbamoyl-D-amino acids with varying side chains, including aliphatic and aromatic ones.[6] While direct data on N-carbamoyl-D-norvaline is often not explicitly detailed, the known activity on structurally similar substrates like N-carbamoyl-D-valine and N-carbamoyl-D-leucine strongly suggests its suitability.[6]

  • Catalytic Mechanism: The hydrolysis reaction is typically facilitated by a catalytic triad within the enzyme's active site, often involving cysteine, glutamate, and lysine residues.[8][9]

For the purpose of this protocol, we will consider a recombinant D-carbamoylase from an organism such as Agrobacterium sp. or Pseudomonas sp., which have been well-characterized for their utility in producing D-amino acids.[6][10]

Visualizing the Process: Reaction and Workflow

To provide a clear overview, the following diagrams illustrate the enzymatic reaction and the overall experimental workflow.

Enzymatic Reaction cluster_products Products N-carbamoyl-D-norvaline N-carbamoyl-D-norvaline D-norvaline D-norvaline N-carbamoyl-D-norvaline->D-norvaline D-Carbamoylase H2O H2O CO2 CO2 NH3 NH3

Figure 1: Enzymatic hydrolysis of N-carbamoyl-D-norvaline.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme Immobilization Enzyme Immobilization Enzymatic Conversion Enzymatic Conversion Enzyme Immobilization->Enzymatic Conversion Substrate Preparation Substrate Preparation Substrate Preparation->Enzymatic Conversion Reaction Monitoring (HPLC) Reaction Monitoring (HPLC) Enzymatic Conversion->Reaction Monitoring (HPLC) Product Purification Product Purification Reaction Monitoring (HPLC)->Product Purification Upon completion Final Product Analysis Final Product Analysis Product Purification->Final Product Analysis

Figure 2: Overall experimental workflow for D-norvaline production.

Materials and Reagents

Reagent/MaterialSupplierGrade
N-carbamoyl-D-norvalineCommercially Available≥98%
D-carbamoylase (recombinant)e.g., from E. coli expressing the geneLyophilized powder or solution
Immobilization Support (e.g., Duolite A-568)Commercially AvailableIndustrial Grade
Glutaraldehyde solutionCommercially Available25% in H₂O
Potassium Phosphate Buffer (pH 7.5)In-house preparationAnalytical Grade
D-norvaline standardCommercially Available≥99%
o-Phthalaldehyde (OPA)Commercially AvailableHPLC Grade
Acetonitrile (ACN)Commercially AvailableHPLC Grade
WaterIn-house purificationHPLC Grade

Detailed Experimental Protocols

Protocol 1: Immobilization of D-Carbamoylase

Rationale: Enzyme immobilization offers several advantages, including enhanced stability, reusability, and simplified product purification.[11] Adsorption followed by cross-linking is a common and effective method.[10]

Step-by-Step Procedure:

  • Support Preparation: Wash the immobilization support (e.g., Duolite A-568) thoroughly with deionized water to remove any preservatives or impurities. Equilibrate the support with 50 mM potassium phosphate buffer (pH 7.5).

  • Enzyme Adsorption: Prepare a solution of D-carbamoylase in 50 mM potassium phosphate buffer (pH 7.5). The enzyme concentration will depend on the specific activity of the enzyme preparation.

  • Add the equilibrated support to the enzyme solution and gently agitate at 4°C for 4-6 hours to allow for complete adsorption.

  • Cross-linking: After adsorption, carefully decant the supernatant. Prepare a 0.1% (v/v) glutaraldehyde solution in 50 mM potassium phosphate buffer (pH 7.5).

  • Add the glutaraldehyde solution to the support with the adsorbed enzyme and gently agitate at 4°C for 1 hour.

  • Washing: Decant the glutaraldehyde solution and wash the immobilized enzyme extensively with 50 mM potassium phosphate buffer (pH 7.5) to remove any unreacted glutaraldehyde.

  • Store the immobilized enzyme at 4°C in the same buffer until use.

Protocol 2: Enzymatic Conversion of N-carbamoyl-D-norvaline

Rationale: The reaction conditions, including pH, temperature, and substrate concentration, are critical for optimal enzyme activity and conversion yield. The chosen parameters are based on typical conditions for D-carbamoylases.[6]

Step-by-Step Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of N-carbamoyl-D-norvaline in 50 mM potassium phosphate buffer (pH 7.5). A starting substrate concentration of 50-100 mM is recommended.

  • Enzyme Addition: Add the immobilized D-carbamoylase to the substrate solution. A typical enzyme loading is 5-10% (w/v) of the total reaction volume.

  • Reaction Conditions: Maintain the reaction temperature at 45°C with gentle agitation.[6]

  • Reaction Monitoring: Periodically take samples from the reaction mixture. To stop the enzymatic reaction in the sample, immediately add an equal volume of 1 M HCl.

  • Analyze the samples by HPLC to monitor the consumption of N-carbamoyl-D-norvaline and the formation of D-norvaline (see Protocol 3).

  • Continue the reaction until the desired conversion is achieved (typically >95%).

Protocol 3: HPLC Analysis of Reaction Components

Rationale: A reliable analytical method is essential for accurate monitoring of the reaction progress and for determining the final product purity and yield. Pre-column derivatization with OPA allows for sensitive fluorescence detection of the primary amine in D-norvaline.

Step-by-Step Procedure:

  • Sample Preparation: Centrifuge the quenched reaction samples to remove any precipitated protein. Dilute the supernatant with mobile phase to an appropriate concentration for HPLC analysis.

  • Derivatization: For the analysis of D-norvaline, mix the diluted sample with OPA reagent in a 1:1 ratio and allow the reaction to proceed for 1-2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector for N-carbamoyl-D-norvaline and a fluorescence detector (Ex: 340 nm, Em: 450 nm) for the OPA-derivatized D-norvaline.

  • Quantification: Use a standard curve of D-norvaline to quantify the product concentration.

Expected Results and Data Presentation

The successful implementation of this protocol should yield a high conversion of N-carbamoyl-D-norvaline to D-norvaline with excellent enantiomeric purity.

Table 1: Representative Data for Enzymatic Conversion

ParameterValue
Initial Substrate Concentration100 mM
Reaction Time8 hours
Conversion Yield>98%
D-norvaline Concentration~98 mM
Enantiomeric Excess (e.e.) of D-norvaline>99%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate - Inactive enzyme- Suboptimal reaction conditions (pH, temp)- Enzyme inhibition- Check the activity of the immobilized enzyme- Optimize pH and temperature- Ensure purity of substrate
Poor Immobilization Efficiency - Incorrect buffer pH for adsorption- Insufficient incubation time- Use a buffer pH where the enzyme has a net opposite charge to the support- Increase incubation time
Broad or Tailing Peaks in HPLC - Column degradation- Improper mobile phase composition- Replace the HPLC column- Prepare fresh mobile phase and ensure proper degassing

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enzymatic synthesis of D-norvaline. By leveraging the high stereoselectivity of D-carbamoylase, this method offers a significant improvement over traditional chemical synthesis, providing a more sustainable and efficient route to this valuable chiral intermediate. The provided protocols for enzyme immobilization, reaction execution, and analytical monitoring should enable researchers to successfully implement and optimize this bioconversion in their own laboratories.

References

  • Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas - MDPI. Available at: [Link]

  • Production and immobilization of D-aminoacylase of Alcaligenes faecalis DA1 for optical resolution of N-acyl-DL-amino acids - PubMed. Available at: [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. Available at: [Link]

  • Revisiting D‐Acylases for D‐Amino Acid Production - PMC. Available at: [Link]

  • Unusual Amino Acids: Norvaline | LifeTein Peptide Blog. Available at: [Link]

  • Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase - PubMed. Available at: [Link]

  • (PDF) Revisiting D‐Acylases for D‐Amino Acid Production - ResearchGate. Available at: [Link]

  • N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization - PubMed. Available at: [Link]

  • CA2347079A1 - Aminoacylase and its use in the production of d-aminoacids - Google Patents.
  • N-carbamoyl-D-amino-acid hydrolase - M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

  • Immobilized aminoacylase - US4390626A - Google Patents.
  • Carbamoylases: characteristics and applications in biotechnological processes - PubMed. Available at: [Link]

  • Immobilization of Enzymes and Cells: Methods, Effects and Applications - Gyan Sanchay. Available at: [Link]

  • D-Aminoacylase from Alcaligenes faecalis possesses novel activities on D-methionine. Available at: [Link]

  • Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline | Request PDF - ResearchGate. Available at: [Link]

  • Immobilization of aminoacylase from Aspergillus oryzae on synthetic modified polyacrylamides - PubMed. Available at: [Link]

  • The substrate specificity and the catalytic mechanism of N-carbamyl-d-amino acid amidohydrolase: A theoretical investigation - 北京理工大学. Available at: [Link]

  • CN101508654B - Synthesis method of D, L-norvaline - Google Patents.
  • CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents.
  • Immobilization of N-Carbamyl-D-Amino Acid Amidohydrolase - Taylor & Francis. Available at: [Link]

  • Multi-enzymatic resolution of DL-norvaline for L-norvaline production - ResearchGate. Available at: [Link]

  • Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column - PMC. Available at: [Link]

  • D-Norvaline CAS# 2013-12-9: Odor profile, Molecular properties, Suppliers & Regulation. Available at: [Link]

Sources

Precision Enzymology: D-Carbamoylase Activity Assay using (2R)-2-(carbamoylamino)pentanoic acid

[1]

Abstract & Industrial Significance

The stereoselective production of D-amino acids is a cornerstone of modern pharmaceutical synthesis, serving as critical intermediates for beta-lactam antibiotics (e.g., amoxicillin, cephalexin), peptide hormones, and pesticides. The "Hydantoinase Process" is the preferred industrial route, employing a two-step enzymatic cascade: the ring-opening of a D,L-5-substituted hydantoin by D-hydantoinase, followed by the decarbamoylation of the resulting N-carbamoyl-D-amino acid by D-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase, EC 3.5.1.77).[1][2]

This guide details the kinetic characterization of D-carbamoylase using (2R)-2-(carbamoylamino)pentanoic acid (also known as N-carbamoyl-D-norvaline).[1] Unlike generic substrates, this aliphatic compound models the hydrophobic pocket interactions critical for enzymes used in producing non-natural side chains. We present two complementary protocols: a high-throughput colorimetric screen (Ammonia detection) and a high-resolution HPLC validation method.

Biochemical Mechanism

The D-carbamoylase enzyme catalyzes the hydrolysis of the amide bond in the N-carbamoyl moiety.[2] This irreversible reaction releases the free D-amino acid, ammonia, and carbon dioxide.

Reaction Pathway

The following diagram illustrates the position of D-carbamoylase within the industrial hydantoinase process.

HydantoinaseProcessHydantoin5-SubstitutedHydantoin (D,L)NC_AA(2R)-2-(carbamoylamino)pentanoic acid(Substrate)Hydantoin->NC_AAD-Hydantoinase(Ring Opening)DAAD-Norvaline(Product)NC_AA->DAAD-Carbamoylase(Hydrolysis)ByproductsNH3 + CO2NC_AA->Byproducts

Figure 1: The enzymatic cascade converting hydantoins to D-amino acids.[1][2][3] The target reaction for this assay is highlighted in yellow.

Materials & Reagents

Substrate Preparation[1]
  • Compound: this compound (N-Carbamoyl-D-norvaline).[1]

  • MW: ~174.18 g/mol .[1]

  • Stock Solution (50 mM): Dissolve 87.1 mg in 10 mL of 100 mM Tris-HCl (pH 8.0). Mild heating (40°C) or sonication may be required for complete dissolution.[1] Store at -20°C.

Enzyme Buffer (Standard)[1]
  • 100 mM Tris-HCl, pH 8.0.[1][4]

  • Optional Additive: 1 mM Dithiothreitol (DTT) (Prevents oxidation of active site cysteines).[1]

  • Note: Avoid Manganese (

    
    ) in the initial buffer if using the colorimetric assay, as high metal concentrations can interfere with some phenol-hypochlorite formulations.[1]
    

Protocol A: Colorimetric Ammonia Assay (High-Throughput)

Principle: The Berthelot reaction (Phenol-Hypochlorite).[1] The ammonia released by hydrolysis reacts with phenol and hypochlorite in the presence of a nitroprusside catalyst to form an indophenol blue complex. Absorbance is proportional to activity.[1]

Reagents
  • Reagent A (Phenol-Nitroprusside): Dissolve 10 g Phenol and 50 mg Sodium Nitroprusside in 1 L water. Store in amber bottle at 4°C.

  • Reagent B (Alkaline Hypochlorite): Dissolve 5 g NaOH and 8 mL Sodium Hypochlorite (available chlorine ~10-15%) in 1 L water. Store in amber bottle at 4°C.

Experimental Workflow

AssayWorkflowStep1IncubationSubstrate + Enzyme(37°C, 15 min)Step2QuenchingAdd 100 µL 1M HClor Heat (95°C, 3 min)Step1->Step2Step3Color DevelopmentAdd Reagent A + Reagent B(37°C, 20 min)Step2->Step3Step4ReadoutAbsorbance @ 625 nmStep3->Step4

Figure 2: Step-by-step workflow for the colorimetric ammonia detection assay.

Step-by-Step Procedure
  • Preparation: Pre-warm the Substrate Stock and Enzyme Buffer to 37°C.

  • Reaction Mix: In a microcentrifuge tube or 96-well plate, combine:

    • 180 µL Substrate Solution (50 mM in Tris-HCl pH 8.0).

    • 20 µL Enzyme Solution (diluted to ensure linear range).

  • Incubation: Incubate at 37°C for exactly 15 minutes.

  • Quenching: Stop reaction immediately by adding 50 µL of 1 M HCl or heating at 95°C for 3 minutes.

  • Color Development:

    • Transfer 50 µL of the quenched reaction mix to a fresh tube/plate.

    • Add 100 µL Reagent A .[1] Mix.

    • Add 100 µL Reagent B .[1] Mix.

    • Incubate at 37°C for 20 minutes (Blue color develops).

  • Measurement: Read Absorbance at 625 nm .

Controls
  • Blank: Buffer + Substrate (No Enzyme).[1] Subtract this value to account for spontaneous hydrolysis.

  • Standard Curve: Prepare

    
     standards (0 – 1 mM) treated exactly as the samples (including quenching and color reagents) to convert Absorbance to µmol Ammonia.
    

Protocol B: HPLC Analysis (Validation)

Principle: Direct separation of the substrate (N-carbamoyl-D-norvaline) and product (D-norvaline) via Reversed-Phase Chromatography.[1] This is the "Gold Standard" for confirming substrate conversion rates.

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., ZORBAX SB-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase 25% Acetonitrile : 75% Phosphate Buffer (20 mM KH2PO4, pH 2.[1][4]5)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond detection)
Temperature 30°C
Injection Vol 10 - 20 µL
Procedure
  • Perform the enzymatic reaction as described in Protocol A (Steps 1-3).

  • Quench: Add equal volume of Methanol or Mobile Phase.[1] Vortex and centrifuge (10,000 x g, 5 min) to remove precipitated protein.

  • Inject the supernatant into the HPLC.

  • Analysis:

    • Substrate Retention: ~ 8-12 min (more hydrophobic due to carbamoyl group).[1]

    • Product Retention: ~ 3-5 min (more polar).

    • Note: Retention times vary by column; run pure standards of Substrate and D-Norvaline to confirm.

Data Analysis & Unit Definition

Unit Definition (U)

One Unit (U) of D-carbamoylase activity is defined as the amount of enzyme required to produce 1 µmol of D-norvaline (or Ammonia) per minute under the assay conditions (pH 8.0, 37°C).[1]

Calculation (Colorimetric)
1
  • 
    : Absorbance at 625 nm.[1][5]
    
  • 
    : Slope factor from 
    
    
    standard curve (
    
    
    ).[1]
  • 
    : Total reaction volume (mL).[1]
    
  • 
    : Incubation time (min).
    
  • 
    : Volume of enzyme added (mL).
    

Troubleshooting & Optimization (Expert Insights)

Metal Ion Dependence

While many D-carbamoylases are functional without added metals, some (especially from Agrobacterium or Pseudomonas) show enhanced stability or activity with divalent cations.[1]

  • Recommendation: If activity is low, screen the enzyme with 1 mM

    
     or 
    
    
    .[1]
  • Caution: If using metals, you must use the HPLC method. Heavy metals precipitate in the alkaline conditions of the Phenol-Hypochlorite assay, causing false turbidity readings.

pH Sensitivity

The carbamoyl bond is stable at neutral pH but hydrolyzes spontaneously at very low pH (<2) or very high pH (>12).[1]

  • Optimization: Maintain assay pH between 7.0 and 9.0.

  • Buffer Choice: Tris-HCl or Potassium Phosphate are standard.[1] Avoid amine-based buffers (like Glycine) if using colorimetric methods that react with free amines (though Berthelot is specific to ammonia, minimizing this risk compared to Ninhydrin).[1]

Substrate Solubility

This compound is moderately hydrophobic.[1] If precipitation occurs at 50 mM:

  • Add 5% DMSO to the reaction mix (usually tolerated by bacterial amidohydrolases).[1]

  • Reduce substrate concentration to 10-20 mM.[1]

References

  • Nanba, H., et al. (1998). "Biochemical characterization of N-carbamyl-D-amino acid amidohydrolase from Agrobacterium sp.[1] KNK712."[6] Bioscience, Biotechnology, and Biochemistry.

  • Ogawa, J., & Shimizu, S. (1997). "Diversity and versatility of microbial hydantoin-transforming enzymes."[1] Journal of Molecular Catalysis B: Enzymatic.

  • Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia."[1][5] Analytical Chemistry.

  • Jiangnan University Research (2022). "Engineering the Thermostability of a D-Carbamoylase... for the Efficient Synthesis of D-Tryptophan."[1] Journal of Agricultural and Food Chemistry. [1]

Application Notes and Protocols for the Stereoselective Synthesis of (2R)-2-Ureidopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Ureido Acids in Drug Discovery

Non-proteinogenic amino acids are critical components in the development of novel therapeutics, offering metabolic stability and unique conformational constraints to peptide-based drugs. Among these, α-ureido acids are of particular interest due to the ability of the urea moiety to form stable, bidentate hydrogen bonds with biological targets, a feature often exploited in the design of enzyme inhibitors. The stereochemistry at the α-carbon is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. This guide provides a detailed, field-proven protocol for the stereoselective synthesis of (2R)-2-ureidopentanoic acid, a valuable building block for drug discovery professionals.

The synthetic strategy presented herein is a two-step process, commencing with the stereoselective synthesis of the key chiral intermediate, (2R)-2-aminopentanoic acid (D-norvaline), followed by the introduction of the ureido group. This approach ensures high enantiomeric purity of the final product.

Part 1: Stereoselective Synthesis of (2R)-2-Aminopentanoic Acid (D-Norvaline)

The enantioselective synthesis of D-amino acids can be achieved through various methods, including enzymatic resolution and asymmetric synthesis.[1] For this protocol, we will focus on a biocatalytic approach utilizing a D-amino acid dehydrogenase, which offers high stereoselectivity and environmentally benign reaction conditions. This method involves the reductive amination of the corresponding α-keto acid, 2-oxopentanoic acid.

Causality Behind Experimental Choices:
  • Biocatalyst: The use of a genetically engineered D-amino acid dehydrogenase provides exceptional enantioselectivity (>99% e.e.), far surpassing many traditional chemical resolution methods which can be laborious and yield-limiting.[1]

  • Cofactor Regeneration: The nicotinamide cofactor (NADH or NADPH) required for the reductive amination is expensive. Therefore, a cofactor regeneration system, such as the use of formate dehydrogenase and formate, is incorporated to make the process economically viable on a larger scale.

  • Reaction Conditions: The reaction is performed in an aqueous buffer at or near physiological pH to ensure the optimal activity and stability of the enzymes.

Experimental Workflow: Enzymatic Synthesis of D-Norvaline

cluster_0 Enzyme and Substrate Preparation cluster_1 Biocatalytic Reaction cluster_2 Work-up and Purification P1 Prepare aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0) P2 Dissolve 2-oxopentanoic acid, ammonium chloride, and NAD+ P1->P2 P3 Add D-amino acid dehydrogenase and formate dehydrogenase P2->P3 R1 Incubate at controlled temperature (e.g., 30°C) with gentle agitation P3->R1 R2 Monitor reaction progress by HPLC or LC-MS R1->R2 W1 Terminate reaction by protein precipitation (e.g., acidification or organic solvent) R2->W1 W2 Centrifuge to remove precipitated protein W1->W2 W3 Purify D-norvaline from supernatant using ion-exchange chromatography W2->W3 W4 Isolate and dry the final product W3->W4

Caption: Workflow for the enzymatic synthesis of D-norvaline.

Detailed Protocol: Enzymatic Synthesis of (2R)-2-Aminopentanoic Acid
  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • To the buffer, add 2-oxopentanoic acid (1.0 eq), ammonium chloride (5.0 eq), sodium formate (1.5 eq), and NAD+ (0.01 eq).

    • Stir the mixture until all components are fully dissolved.

    • Add the D-amino acid dehydrogenase (e.g., a commercially available engineered enzyme) and formate dehydrogenase to the reaction mixture.

  • Reaction Execution:

    • Maintain the reaction temperature at 30°C with gentle stirring.

    • Monitor the conversion of 2-oxopentanoic acid to D-norvaline periodically by taking aliquots and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction has reached completion (typically >95% conversion), terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzymes.

    • Stir the mixture for 30 minutes at 4°C and then remove the precipitated protein by centrifugation.

    • The supernatant, containing the product, is then loaded onto a cation-exchange chromatography column.

    • Wash the column with deionized water to remove any unreacted starting material and salts.

    • Elute the D-norvaline using a dilute aqueous ammonia solution.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield (2R)-2-aminopentanoic acid as a white solid.

Parameter Typical Value
Substrate Concentration50-100 g/L
Temperature30-37°C
pH7.5-8.5
Reaction Time12-24 hours
Typical Yield>90%
Enantiomeric Excess>99%

Part 2: Synthesis of (2R)-2-Ureidopentanoic Acid

With the enantiomerically pure (2R)-2-aminopentanoic acid in hand, the final step is the introduction of the ureido moiety. This is reliably achieved by reacting the amino acid with a source of isocyanate, such as potassium isocyanate, in an aqueous solution.

Causality Behind Experimental Choices:
  • Reagent: Potassium isocyanate is a stable, easy-to-handle reagent that generates isocyanic acid in situ under acidic conditions. This reacts readily with the primary amine of the amino acid.

  • pH Control: The reaction is typically carried out in a slightly acidic to neutral aqueous solution. The pH is carefully controlled to ensure the amino group is sufficiently nucleophilic while allowing for the formation of isocyanic acid.

  • Protection: In many cases, protection of the carboxylic acid group is not necessary for this reaction, simplifying the overall synthetic route.

Reaction Mechanism: Ureido Group Formation

cluster_0 Reagent Preparation and Reaction cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification S1 Dissolve (2R)-2-aminopentanoic acid in water S2 Add potassium isocyanate S1->S2 S3 Adjust pH to ~6-7 with dilute acid S2->S3 R1 Stir at room temperature S3->R1 R2 Monitor by TLC or LC-MS R1->R2 W1 Acidify the reaction mixture to precipitate the product R2->W1 W2 Filter the precipitate W1->W2 W3 Wash with cold water W2->W3 W4 Dry to obtain (2R)-2-ureidopentanoic acid W3->W4

Caption: Workflow for the synthesis of (2R)-2-ureidopentanoic acid.

Detailed Protocol: Synthesis of (2R)-2-Ureidopentanoic Acid
  • Reaction Setup:

    • Dissolve (2R)-2-aminopentanoic acid (1.0 eq) in deionized water.

    • To this solution, add potassium isocyanate (1.2 eq) in one portion.

    • Stir the mixture at room temperature. The pH of the solution will initially be basic.

  • Reaction Execution:

    • Slowly add a dilute acid (e.g., 1 M HCl) to the stirring solution to maintain a pH between 6 and 7.

    • Continue stirring at room temperature for 2-4 hours.

    • Monitor the disappearance of the starting amino acid by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the reaction mixture in an ice bath.

    • Acidify the solution to pH 2-3 with a stronger acid (e.g., 6 M HCl) to precipitate the product.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water and then with a cold organic solvent like ethanol to remove any remaining impurities.

    • Dry the product under vacuum to yield (2R)-2-ureidopentanoic acid.

Parameter Typical Value
Reactant Ratio (Amino Acid:Isocyanate)1 : 1.2
TemperatureRoom Temperature
pH6-7
Reaction Time2-4 hours
Typical Yield80-90%
Purity (by NMR/LC-MS)>95%

Conclusion

This application note provides a robust and stereoselective two-step synthesis of (2R)-2-ureidopentanoic acid. The biocatalytic synthesis of the D-norvaline precursor ensures high enantiomeric purity, while the subsequent ureido formation is a straightforward and high-yielding transformation. This protocol offers a reliable method for researchers and drug development professionals to access this valuable chiral building block for their research and development endeavors.

References

  • Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. PMC. [Link]

  • Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline. ResearchGate. [Link]

  • Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. ResearchGate. [Link]

  • Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening. ResearchGate. [Link]

Sources

Application Note & Protocols: High-Purity Crystallization of N-carbamoyl-D-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-carbamoyl-D-norvaline is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical and chemical purity of this starting material directly impacts the efficacy and safety of the final Active Pharmaceutical Ingredient (API). Crystallization is a powerful and widely used unit operation for the purification of such intermediates, capable of delivering exceptionally high purity in a single step.[1] This document provides a comprehensive guide to the principles and practical execution of crystallization for N-carbamoyl-D-norvaline, targeting researchers and process chemists in drug development. Three primary methods are detailed—Cooling Crystallization, Antisolvent Crystallization, and pH-Shift Crystallization—each with step-by-step protocols, scientific rationales, and process optimization strategies.

Introduction: The Critical Role of Purity and Crystallization

N-carbamoyl-D-norvaline is a non-proteinogenic amino acid derivative. In pharmaceutical synthesis, particularly for chiral drugs, the use of optically pure starting materials is paramount. The presence of the incorrect enantiomer (L-form) or other process-related impurities can lead to significant side effects or reduced therapeutic efficacy in the final drug product.

Crystallization stands as the definitive method for purifying solid organic compounds in the pharmaceutical industry.[2][3] It is a thermodynamic process where molecules self-assemble from a solution into a highly ordered, three-dimensional lattice structure.[4] This process is inherently selective, as impurity molecules that do not fit perfectly into the growing crystal lattice are preferentially excluded, remaining in the solution (mother liquor).[3] By carefully controlling parameters such as solvent selection, temperature, and supersaturation, one can effectively tailor the purity, crystal size, and morphology of the final product to meet stringent pharmaceutical specifications.[4]

This guide explains the causality behind experimental choices, providing not just the "how" but the "why," to empower scientists to develop robust and scalable crystallization processes for N-carbamoyl-D-norvaline.

Foundational Principles of Crystallization

A successful crystallization process hinges on the precise control of supersaturation, the driving force for both nucleation (the birth of new crystals) and crystal growth.[1] Supersaturation is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.

Key Mechanisms in Crystallization:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei. This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei as solute molecules deposit onto the existing crystal lattice.

  • Agglomeration: The process where individual crystals stick together to form larger aggregates.

  • Polymorph Transformation: The conversion of the solid from one crystal structure to another, more stable form.[4][5]

The primary goal is to maintain a state of controlled supersaturation that favors crystal growth over rapid primary nucleation, which often leads to the formation of small, impure crystals.[6]

Factors Influencing Crystallization of N-carbamoyl-D-norvaline:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][5] As an amino acid derivative, N-carbamoyl-D-norvaline is expected to be soluble in water and polar protic solvents, and less soluble in nonpolar organic solvents.[7][8] Mixed solvent systems (e.g., water-alcohol) are often employed to fine-tune solubility.[9]

  • Temperature: Solubility is often strongly dependent on temperature. A controlled cooling profile is a common way to generate supersaturation.[10][11]

  • pH: As a molecule with both a carboxylic acid and a carbamoyl group, the net charge and thus the aqueous solubility of N-carbamoyl-D-norvaline are highly dependent on pH.[7] This property can be exploited for purification.

  • Agitation: Stirring affects heat and mass transfer, preventing localized high supersaturation and promoting uniform crystal growth. However, excessive agitation can lead to crystal breakage (secondary nucleation).[10]

Experimental Protocols for High-Purity Crystallization

The following protocols are designed as robust starting points for laboratory-scale purification. Optimization will be necessary based on the specific impurity profile of the starting material.

Protocol 1: Controlled Cooling Crystallization

This method is ideal for compounds with a significant positive temperature coefficient of solubility.[5] It involves dissolving the compound in a minimal amount of hot solvent and allowing it to crystallize upon slow, controlled cooling.

dot

Caption: Workflow for Cooling Crystallization.

Methodology:

  • Solvent Selection: Begin by determining the solubility of N-carbamoyl-D-norvaline in various solvents (e.g., water, ethanol, isopropanol) at room temperature and near boiling. Water is an excellent starting point.

  • Dissolution: In an appropriately sized flask, add the crude N-carbamoyl-D-norvaline. Add the chosen solvent (e.g., deionized water) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

    • Scientist's Note: Using the minimum solvent volume maximizes the yield upon cooling, as less product will remain dissolved in the mother liquor.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly and without disturbance. A programmable cooling bath set to a rate of 0.5°C to 1.0°C per minute is ideal. Slow cooling is critical for forming large, well-defined crystals and ensuring high purity.[9]

  • Aging: Once the target temperature (e.g., 0-5°C) is reached, hold the slurry at this temperature with gentle stirring for 1-2 hours to maximize crystal growth and yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the filter cake with a small amount of ice-cold solvent to displace the impurity-rich mother liquor from the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This technique involves the addition of a miscible "antisolvent"—a solvent in which the compound is poorly soluble—to a solution of the compound, thereby inducing supersaturation and crystallization.[6][13] This method is particularly effective for controlling crystal size and can be performed at a constant temperature.[4] A water/methanol system is a promising candidate, as demonstrated in the purification of related amino acid derivatives.[14][15]

dot

Caption: Workflow for Antisolvent Crystallization.

Methodology:

  • System Selection: Identify a solvent in which N-carbamoyl-D-norvaline is highly soluble (e.g., water) and a miscible antisolvent in which it is poorly soluble (e.g., methanol, ethanol, or isopropanol).

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at a constant, controlled temperature (e.g., 25°C).

  • Antisolvent Addition: Slowly add the antisolvent to the stirred solution at a constant rate using a syringe pump. The optimal rate must be determined experimentally; a slow addition rate favors the growth of larger crystals.

    • Scientist's Note: The point at which the solution becomes persistently cloudy indicates the onset of nucleation. The addition rate can be adjusted at this stage to control crystal growth.

  • Aging: After the full volume of antisolvent has been added, allow the resulting slurry to stir for 1-3 hours to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a mixture of the solvent and antisolvent (in the final ratio) to remove residual mother liquor without redissolving the product.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature.

Protocol 3: pH-Shift Crystallization

This method leverages the zwitterionic nature of amino acid derivatives. The compound is dissolved at a pH where it is highly soluble (as a salt), and then crystallized by adjusting the pH to its isoelectric point, where it is least soluble.

Methodology:

  • Dissolution: Suspend the crude N-carbamoyl-D-norvaline in water. Add a base (e.g., 1M NaOH) dropwise until the solid completely dissolves, forming the soluble sodium salt (pH > 9). Alternatively, an acid (e.g., 1M HCl) can be used to form the soluble hydrochloride salt (pH < 2).

  • Treatment (Optional): Activated carbon can be added to the solution at this stage to adsorb colored impurities.[2] If used, the carbon must be removed by filtration before proceeding.

  • Crystallization: With vigorous stirring, slowly add an acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the solution to adjust the pH towards the isoelectric point of N-carbamoyl-D-norvaline. As the isoelectric point is approached, the compound's solubility will decrease dramatically, causing it to crystallize out of solution.

  • Aging, Isolation, Washing, & Drying: Follow steps 5-8 from the Cooling Crystallization protocol. The wash step should use deionized water at the isoelectric pH.

Process Optimization and Purity Verification

No protocol is universal. The quality of the crude material and the desired final specifications will dictate the need for optimization.

Troubleshooting Common Issues:

  • Oiling Out: If an amorphous oil forms instead of crystals, it indicates that the supersaturation is too high or the temperature is above the melting point of the solvated solid. Try increasing the solvent volume, reducing the cooling rate, or lowering the starting temperature.

  • Poor Yield: This can be caused by using too much solvent or not cooling to a low enough temperature. A solvent screen to find a system with lower solubility at cold temperatures is recommended.

  • Low Purity: This often results from cooling too quickly, which traps impurities in the crystal lattice. Decrease the cooling rate or the antisolvent addition rate. A second recrystallization (re-work) may be necessary.[12]

Purity and Yield Analysis: The success of the crystallization must be validated with analytical data.

  • Chemical Purity: Assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Enantiomeric Purity (e.e.): Determined using a specialized Chiral HPLC column.[16][17] This is the most critical purity attribute.

  • Yield: Calculated as: (mass of pure, dry product / mass of crude starting material) x 100%.

Comparative Data for Crystallization Methods

ParameterCooling CrystallizationAntisolvent CrystallizationpH-Shift Crystallization
Principle Temperature-dependent solubilitySolubility reduction by solvent mixingpH-dependent solubility
Typical Yield 85-95%80-90%90-98%
Chemical Purity >99.5%>99.8%>99.8%
Enantiomeric Purity Can be high; dependent on initial e.e.Often excellent for chiral upgradingExcellent for removing non-ionizable impurities
Advantages Simple, effective for many systemsGood control over particle size, isothermalHighly selective, high yields
Disadvantages Requires specific solubility profile, can be energy-intensiveRequires solvent recovery/separationOnly applicable to ionizable compounds, adds salt load

Note: The values in this table are illustrative and represent typical outcomes. Actual results will vary based on experimental conditions and the impurity profile of the starting material.

Conclusion

The crystallization of N-carbamoyl-D-norvaline is a critical step for ensuring the quality required for pharmaceutical applications. By understanding the fundamental principles of solubility, supersaturation, and nucleation, researchers can rationally select and optimize a crystallization method. Controlled cooling, antisolvent addition, and pH-shift are all powerful techniques in the chemist's toolkit. The protocols provided herein serve as a comprehensive starting point for developing a robust, scalable, and validated process to consistently produce high-purity N-carbamoyl-D-norvaline.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. Available at: [Link]

  • Lee, J., et al. (2012, October 31). Antisolvent Crystallization Using Ionic Liquids As Solvent and Antisolvent for Polymorphic Design of Active Pharmaceutical Ingredient. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Mohammad, A., et al. (2023, April 24). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. Available at: [Link]

  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Available at: [Link]

  • Pharma Focus Asia. Pharmaceutical Crystallisation| Solution Crystallization. Available at: [Link]

  • Mickley-Gass, A. (2018, July 25). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Saleemi, A. N., et al. (2026, January 16). Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. PMC. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Schmalenberg, M., et al. (2022, May 24). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. Available at: [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. Available at: [Link]

  • Wang, W. C., et al. (2007, March 15). Directed evolution and structural analysis of N-carbamoyl-D-amino acid amidohydrolase provide insights into recombinant protein solubility in Escherichia coli. PubMed. Available at: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. Available at: [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Martínez, A., et al. Crystallization and preliminary crystallographic studies of the recombinant l-N-carbamoylase from Geobacillus stearothermophilus CECT43. PMC. Available at: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • Amanote Research. (PDF) Increasing Thermostability of N-Carbamoyl-D-Amino. Available at: [Link]

  • Advanced Separation Technologies Inc. Amino Acid and Peptide Chiral Separations. Available at: [Link]

  • Google Patents. (2009, July 22). CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • Google Patents. (2007, August 1). CN101007772A - Synthesis method of chiral norvaline.
  • PubChem. (2S)-2-(carbamoylamino)-3-methylbutanoic acid. Available at: [Link]

  • E-J. M. et al. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. Available at: [Link]

  • Xu, X., et al. (2024, June 4). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. PMC. Available at: [Link]

  • PubChem. D-Norvaline. Available at: [Link]

  • Shi, D., et al. (2000, June 1). Crystal structure of human ornithine transcarbamylase complexed with carbamoyl phosphate and L-norvaline at 1.9 A resolution. PubMed. Available at: [Link]

  • Nakai, T., et al. (2000, July 15). Crystal structure of N-carbamyl-D-amino acid amidohydrolase with a novel catalytic framework common to amidohydrolases. PubMed. Available at: [Link]

  • Chemsrc. (2013, December 9). D(-)-Norvaline. Available at: [Link]

  • Organic Syntheses. L-VALINOL. Available at: [Link]

  • Wikipedia. Norvaline. Available at: [Link]

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Available at: [Link]

  • Patsnap. (2007, May 16). Method for synthesis of L-norvaline. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Production of N-Carbamoyl-D-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-carbamoyl-D-norvaline is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Its stereospecific configuration is often essential for the desired biological activity of the final product. The increasing demand for enantiomerically pure compounds in the pharmaceutical industry necessitates robust and scalable procedures for the production of intermediates like N-carbamoyl-D-norvaline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up procedures for N-carbamoyl-D-norvaline production. We will delve into both chemical and enzymatic synthesis routes, offering detailed protocols, process optimization strategies, and analytical methodologies for quality control. The causality behind experimental choices is explained to provide a deeper understanding of the processes, ensuring both technical accuracy and field-proven insights.

Synthesis Strategies: A Comparative Overview

Two primary routes are viable for the production of N-carbamoyl-D-norvaline: chemical synthesis and enzymatic synthesis. The choice between these methods often depends on factors such as cost, desired stereopurity, environmental impact, and available infrastructure.

  • Chemical Synthesis: Generally offers high throughput and can be adapted to a wide range of substrates. However, it may require harsh reaction conditions, the use of hazardous reagents, and can sometimes lead to challenges in achieving high enantioselectivity, necessitating additional resolution steps.

  • Enzymatic Synthesis: Provides exceptional stereospecificity, leading to high enantiomeric excess of the desired product.[3] It operates under mild reaction conditions, reducing the environmental footprint. The "hydantoinase process" is a well-established and industrially significant multi-enzymatic cascade for the production of D-amino acids and their derivatives.[4][5][6]

This guide will detail scalable protocols for both approaches.

Part 1: Chemical Synthesis of N-Carbamoyl-D-norvaline

A facile and scalable one-pot method for the synthesis of N-carbamoylamino acids involves the alkylation of monosubstituted parabanic acids followed by hydrolysis.[7] This approach is atom-economical and avoids the use of hazardous reagents like phosgene.

Workflow for Chemical Synthesis

cluster_synthesis Chemical Synthesis Workflow start Start Materials: - Monosubstituted Parabanic Acid - Alkylating Agent (e.g., 1-bromopropane for norvaline side chain) - Base (DIPEA) - Solvent (DMF or dioxane) alkylation Alkylation under Sonication start->alkylation Reactants hydrolysis Hydrolysis with Aqueous NaOH alkylation->hydrolysis Intermediate: N,N-disubstituted parabanic acid workup Acidification and Product Isolation hydrolysis->workup Crude Product purification Crystallization workup->purification product N-carbamoyl-D-norvaline purification->product

Caption: Workflow for the chemical synthesis of N-carbamoyl-D-norvaline.

Experimental Protocol: Hundred-Gram Scale Synthesis

This protocol is adapted from a general method for N-carbamoylamino acid synthesis and is demonstrated to be scalable.[7]

Materials:

  • Monosubstituted parabanic acid

  • 1-bromopropane

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Alkylation:

    • In a suitable reaction vessel equipped with a mechanical stirrer and a sonicator, dissolve the monosubstituted parabanic acid and DIPEA in DMF.

    • Add 1-bromopropane dropwise to the solution while maintaining the temperature at room temperature.

    • Sonicate the reaction mixture for 16 hours at room temperature.

  • Hydrolysis:

    • To the reaction mixture containing the N,N-disubstituted parabanic acid, add a solution of aqueous NaOH.

    • Heat the mixture to 60°C and sonicate for 8 hours to facilitate hydrolysis.

  • Work-up and Isolation:

    • After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 2.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., hot water or ethanol/water) to yield pure N-carbamoyl-D-norvaline.

Scale-Up Considerations for Chemical Synthesis
  • Heat Management: The hydrolysis step is exothermic. On a larger scale, efficient heat exchange systems are crucial to maintain the desired reaction temperature.

  • Mixing: Ensure adequate mixing throughout the reaction, especially during the addition of reagents and the hydrolysis step, to maintain homogeneity and consistent reaction rates.

  • Sonication: For large-scale reactions, specialized industrial sonochemical reactors may be required to ensure uniform energy distribution.

  • Product Isolation: Filtration and drying equipment must be appropriately sized for the expected product volume.

Part 2: Enzymatic Synthesis via the Hydantoinase Process

The "hydantoinase process" is a highly efficient and stereospecific method for producing D-amino acids and their N-carbamoyl derivatives.[4][5][6] This multi-enzyme cascade typically involves a D-hydantoinase and a D-carbamoylase. For the production of N-carbamoyl-D-norvaline, the process is stopped after the first enzymatic step.

The Enzymatic Cascade

The core of this process is the stereoselective hydrolysis of a racemic 5-monosubstituted hydantoin precursor.

cluster_enzymatic Hydantoinase Process for N-carbamoyl-D-norvaline dl_hydantoin D,L-5-propyl-hydantoin d_hydantoinase D-Hydantoinase (EC 3.5.2.2) dl_hydantoin->d_hydantoinase l_hydantoin L-5-propyl-hydantoin dl_hydantoin->l_hydantoin Unreacted enantiomer n_carbamoyl N-carbamoyl-D-norvaline d_hydantoinase->n_carbamoyl Stereoselective hydrolysis racemase Hydantoin Racemase (EC 5.1.99.5) l_hydantoin->racemase racemase->dl_hydantoin Racemization

Caption: Enzymatic production of N-carbamoyl-D-norvaline via the hydantoinase process.

Step 1: Production of D-Hydantoinase

The biocatalyst, D-hydantoinase, can be produced through fermentation of a suitable microorganism, such as Agrobacterium radiobacter or a recombinant E. coli strain expressing the hydantoinase gene.[5][8]

Fermentation Protocol

Media Composition (per liter):

ComponentConcentration
Tryptone10 g
Yeast Extract5 g
NaCl10 g
Inducer (e.g., IPTG for recombinant strains)As required

Fermentation Parameters:

ParameterSetpoint
Temperature30-37°C
pH7.0 (controlled)
Dissolved Oxygen>20% (controlled via agitation and aeration)
Fermentation Time24-48 hours

Procedure:

  • Inoculate a seed culture from a stock vial and grow overnight.

  • Transfer the seed culture to the production fermenter containing the sterilized medium.

  • Monitor and control the fermentation parameters throughout the process.

  • If using an inducible expression system, add the inducer at the appropriate cell density (e.g., mid-log phase).

  • Harvest the cells by centrifugation when the desired biomass or enzyme activity is reached.

Step 2: Biotransformation - D,L-5-propyl-hydantoin to N-carbamoyl-D-norvaline

The biotransformation can be carried out using whole cells or a purified enzyme. For industrial scale-up, whole-cell catalysis is often more cost-effective.

Whole-Cell Biotransformation Protocol

Materials:

  • Harvested cell paste from fermentation

  • D,L-5-propyl-hydantoin (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

Procedure:

  • Resuspend the harvested cell paste in the phosphate buffer to a desired concentration (e.g., 5-10% w/v).

  • In a temperature-controlled reactor, add the D,L-5-propyl-hydantoin substrate to the cell suspension. The substrate concentration should be optimized to avoid inhibition.

  • Maintain the reaction at the optimal temperature for the D-hydantoinase (e.g., 50°C).[5]

  • Monitor the reaction progress by periodically taking samples and analyzing for the formation of N-carbamoyl-D-norvaline and the depletion of the D-enantiomer of the substrate using HPLC.

  • Once the reaction reaches completion (or the desired conversion), terminate the reaction by methods such as heat inactivation or lowering the pH.

  • Separate the biomass from the reaction mixture by centrifugation or filtration. The supernatant contains the product.

Scale-Up Considerations for Enzymatic Synthesis
  • Fermentation Scale-Up: Maintaining consistent oxygen transfer rates and mixing efficiency is critical when scaling up fermentation. Geometric similarity between lab-scale and production-scale fermenters should be considered.

  • Biocatalyst Stability: The operational stability of the whole-cell biocatalyst is a key factor. Immobilization of the cells can enhance stability and allow for repeated use.

  • Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. A fed-batch strategy for substrate addition can mitigate this issue.[8]

  • Process Integration: Combining the fermentation and biotransformation steps in a single vessel (in situ biotransformation) can improve process economics.

Part 3: Downstream Processing and Purification

The purification strategy for N-carbamoyl-D-norvaline will depend on the synthesis route and the desired final purity.

Purification from Chemical Synthesis

The primary purification method following the chemical synthesis described is crystallization .[7] The choice of solvent is critical and should be determined experimentally to maximize yield and purity.

Purification from Enzymatic Synthesis

The supernatant from the biotransformation contains the product, residual substrate, and components from the fermentation medium. A multi-step purification process is typically required.

Proposed Purification Workflow
  • Biomass Removal: Centrifugation or microfiltration to obtain a clear product-containing solution.

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating amino acids and their derivatives based on charge.[9] A strongly acidic cation exchange resin can be used to capture the N-carbamoyl-D-norvaline.[10]

    • Loading: Load the clarified supernatant onto the equilibrated IEX column.

    • Washing: Wash the column with a suitable buffer to remove unbound impurities.

    • Elution: Elute the bound product using a pH or salt gradient.

  • Concentration and Crystallization: The fractions containing the pure product can be pooled, concentrated under vacuum, and then crystallized to obtain the final solid product.

Part 4: Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the identity, purity, and stereochemical integrity of the final product.

Analytical Techniques
TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Quantify the concentration of N-carbamoyl-D-norvaline and detect impurities. A C18 column is often suitable.[5][11]
Chiral HPLC Determine the enantiomeric purity of the N-carbamoyl-D-norvaline.
Thin-Layer Chromatography (TLC) Rapid qualitative analysis of reaction progress and fraction purity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure of the final product.
Mass Spectrometry (MS) Determine the molecular weight of the product and identify impurities.[11]
Polarimetry Measure the optical rotation to confirm the D-configuration.[5]
HPLC Method for Quantitation
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm).[5]

  • Quantitation: Use a certified reference standard to create a calibration curve for accurate concentration determination.

Conclusion

The production of N-carbamoyl-D-norvaline can be successfully scaled up using either chemical or enzymatic synthesis routes. The chemical approach offers a direct, one-pot synthesis that is amenable to large-scale production. The enzymatic "hydantoinase process" provides a highly stereospecific and environmentally benign alternative. Careful consideration of the scale-up parameters for each step, from synthesis to purification, is crucial for developing a robust and economically viable manufacturing process. The analytical methods outlined in this guide will ensure that the final product meets the high-quality standards required for its application in the pharmaceutical and fine chemical industries.

References

  • Ostapchuk, A. N., Shivanyuk, A. A., & Tolmachev, A. A. (2008). A Facile Synthesis of N-Carbamoylamino Acids. Synlett, 2008(15), 2279-2282. Available from: [Link]

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis, 1, 1. Available from: [Link]

  • Ager, D. J. (2017). 6 Synthesis of N-Alkyl Amino Acids. In The Amino Acid Market (pp. 109-130). Wiley-VCH. Available from: [Link]

  • Montagnon, T., Tria, G. S., & N-h-A, V. (2009). Process improvement in amino acid N-carboxyanhydride synthesis by N-carbamoyl amino acid nitrosation. Amino acids, 36(3), 543–547. Available from: [Link]

  • Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International journal of molecular sciences, 21(9), 3206. Available from: [Link]

  • Shakhova, A. S., et al. (2022). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. International Journal of Molecular Sciences, 23(19), 11847. Available from: [Link]

  • Aparicio, T., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Metabolic Engineering, 85, 101-111. Available from: [Link]

  • Wikipedia contributors. (2023, December 29). Non-proteinogenic amino acids. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Pagar, A. D., et al. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Available from: [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.5.1.77. In Enzyme Nomenclature. Available from: [Link]

  • Maestracci, M., et al. (1984). Enzymatic conversion of N carbamoyl-d-amino acids to d-amino acids. Biotechnology Letters, 6(10), 637-642. Available from: [Link]

  • Rozzell, J. D., & Wagner, F. (Eds.). (1992). Biocatalytic production of amino acids and derivatives. Carl Hanser Verlag GmbH & Co. KG. Available from: [Link]

  • CN100516025C - A method for synthesizing D-norvaline with n-valeric acid. (2009). Google Patents.
  • Nandanwar, H., & Ho, C. S. (2009). Enzymatic Production of D-Amino Acids. In Methods in Molecular Biology (Vol. 505, pp. 91-102). Humana Press. Available from: [Link]

  • Taillades, J., et al. (1998). N-Carbamoyl-??-Amino Acids Rather than Free ??-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. Origins of Life and Evolution of the Biosphere, 28(1), 61-77. Available from: [Link]

  • CN101007772A - Synthesis method of chiral norvaline. (2007). Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available from: [Link]

  • Lin, Y. S., et al. (2003). Production, IMAC purification, and molecular modeling of N-carbamoyl-D-amino acid amidohydrolase C-terminally fused with a six-his peptide. Protein expression and purification, 29(1), 126–134. Available from: [Link]

  • Li, Y., et al. (2025). [Applications and synthesis of D-amino acids]. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 41(11), 4785–4801. Available from: [Link]

  • Wang, Y., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories, 23(1), 133. Available from: [Link]

  • Martínez-Rodríguez, S., & Las Heras-Vázquez, F. J. (2010). Carbamoylases: characteristics and applications in biotechnological processes. Applied microbiology and biotechnology, 85(5), 1297–1307. Available from: [Link]

  • Rodríguez-Alonso, I., et al. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Catalysts, 7(6), 188. Available from: [Link]

  • Morís-Varas, F., et al. (1999). Enzymatic conversion of D,L-benzylhydantoin to N-carbamoyl-D-phenylalanine. Applied and environmental microbiology, 65(8), 3357–3362. Available from: [Link]

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis, 1, 1. Available from: [Link]

  • Shakhova, A. S., et al. (2022). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. International Journal of Molecular Sciences, 23(19), 11847. Available from: [Link]

  • Ogawa, J., Shimizu, S., & Yamada, H. (1993). N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization. European journal of biochemistry, 212(3), 685–691. Available from: [Link]

  • US4956471A - Process for isolating and purifying amino acids. (1990). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2R)-2-(Carbamoylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of (2R)-2-(carbamoylamino)pentanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common purification challenges and ensure the highest possible purity of your final compound.

Introduction

This compound is a chiral molecule, and its therapeutic efficacy is intrinsically linked to its stereochemical purity. The presence of its (S)-enantiomer, as well as other process-related impurities, can significantly impact its pharmacological profile and regulatory acceptance. Therefore, robust and reliable purification strategies are paramount. This guide will walk you through common issues encountered during the purification of this compound and provide scientifically sound solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of my target compound during the recrystallization process. What are the likely causes and how can I improve my yield?

A: Low recovery after recrystallization is a common issue that can often be traced back to the choice of solvent and the cooling process.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery.[1]

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Common solvents for the recrystallization of carboxylic acids include water, alcohols (methanol, ethanol), or mixtures like toluene/petroleum ether or aqueous alcohol.[3] A two-solvent system, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added to induce precipitation, can also be effective.[1][4]

  • Using an Excessive Amount of Solvent: Dissolving the crude sample in too much solvent will result in a solution that is not saturated upon cooling, preventing complete crystallization.[5]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6] Add the hot solvent portion-wise until the solid just dissolves.[1]

  • Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. It can also result in the desired compound remaining in the solution.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[2] This slow cooling process promotes the formation of larger, purer crystals.[5]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper.

    • Solution: Use a pre-warmed funnel and filter flask for the hot filtration step to prevent premature crystallization.[4] Also, ensure a slight excess of hot solvent is used before filtration to keep the compound in solution.[4]

Parameter Recommendation Rationale
Solvent Selection High solubility at boiling point, low solubility at room/cold temperature.Maximizes recovery upon cooling.
Solvent Volume Minimum required to dissolve the crude product at boiling point.Ensures the solution becomes supersaturated upon cooling for efficient crystallization.
Cooling Protocol Slow cooling to room temperature followed by an ice bath.Promotes the formation of large, pure crystals and minimizes impurity inclusion.
Issue 2: Presence of the (S)-Enantiomer in the Final Product

Q: My final sample of this compound is contaminated with its (S)-enantiomer. How can I remove this chiral impurity?

A: The removal of an unwanted enantiomer requires a chiral separation technique. Standard purification methods like recrystallization are generally ineffective for separating enantiomers.

Probable Causes & Solutions:

  • Non-Stereoselective Synthesis: The synthetic route may not be perfectly stereoselective, leading to the formation of a racemic or enantiomerically enriched mixture.

    • Solution 1: Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method for separating enantiomers. The racemic mixture is reacted with a chiral resolving agent (a chiral base if resolving an acid, or a chiral acid if resolving a base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent.

    • Solution 2: Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[7][8] Several types of CSPs are available that can effectively separate amino acid derivatives.[8] Supercritical Fluid Chromatography (SFC) with a chiral column is another viable, often faster, alternative.[9]

Workflow for Chiral Resolution via Diastereomeric Salt Formation:

Caption: Chiral resolution workflow.

Issue 3: Persistent Process-Related Impurities

Q: Despite recrystallization, my sample still contains impurities from the synthesis. What other purification techniques can I use?

A: When recrystallization is insufficient, chromatographic techniques or acid-base extraction can be employed to remove persistent impurities.

Probable Causes & Solutions:

  • Impurities with Similar Solubility: If impurities have solubility profiles similar to the desired product, they will co-crystallize, making recrystallization ineffective.

    • Solution 1: Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.[10] By choosing an appropriate solvent system (eluent), compounds with different polarities can be effectively separated. For a carboxylic acid, it is often beneficial to add a small amount of acetic or formic acid to the eluent to keep the acid protonated and prevent streaking on the column.

    • Solution 2: Ion-Exchange Chromatography: Since the target molecule is an acid, cation-exchange chromatography can be a powerful purification step.[11] The crude sample is loaded onto the column at a pH where the carboxylic acid is deprotonated (negatively charged) and binds to the positively charged resin. Impurities that do not bind can be washed away. The desired compound is then eluted by changing the pH or increasing the salt concentration.[11]

    • Solution 3: Acid-Base Extraction: This technique is particularly useful for separating acidic, basic, and neutral impurities.[3] The crude sample is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic target compound will be deprotonated and move into the aqueous layer, while neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and acidified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.[3]

Decision Tree for Purification Strategy:

Purification Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Purity_Check_1 Purity Analysis (e.g., HPLC, NMR) Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 99% Chiral_Impurity Chiral Impurity Detected? Purity_Check_1->Chiral_Impurity Purity < 99% Chiral_Resolution Chiral Resolution / Chiral Chromatography Chiral_Impurity->Chiral_Resolution Yes Process_Impurity Process-Related Impurity Detected? Chiral_Impurity->Process_Impurity No Purity_Check_2 Purity Analysis Chiral_Resolution->Purity_Check_2 Column_Chromatography Column Chromatography / Ion-Exchange / Acid-Base Extraction Process_Impurity->Column_Chromatography Yes Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: Purification strategy decision tree.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is excellent for determining the presence of non-chiral impurities.[12] For assessing enantiomeric purity, a chiral HPLC method is essential.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities with different chemical structures.

  • Mass Spectrometry (MS): LC-MS can be used to identify impurities by their mass-to-charge ratio, which is particularly useful for unknown process-related side products.[14][15]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.

Q2: Can I use decolorizing carbon to remove colored impurities?

A2: Yes, activated carbon can be very effective at removing small amounts of colored impurities.[2] It should be added to the hot solution of your compound before the filtration step. Use it sparingly, as excessive amounts can adsorb your desired product, leading to lower yields. After adding the carbon, the solution should be briefly boiled and then filtered hot to remove the carbon and any other insoluble material.[1][2]

Q3: How should I properly dry my purified crystals?

A3: After collecting the crystals by vacuum filtration and washing them with a small amount of cold, fresh solvent, they should be dried thoroughly to remove any residual solvent.[6] The most common method is to dry them in a vacuum oven at a temperature well below the compound's melting point. Alternatively, they can be air-dried on a watch glass (protected from dust) or dried in a desiccator under vacuum. Incomplete drying will lead to an inaccurate yield calculation and may affect the results of subsequent analytical tests.

Q4: My compound is an oil and will not crystallize. What should I do?

A4: If your compound is an oil, it may be due to the presence of impurities that are depressing its melting point.

  • Further Purification: The first step should be to attempt further purification using a different method, such as column chromatography, to remove these impurities.

  • Inducing Crystallization: If the oil is relatively pure, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the oil with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a single, pure crystal of the compound (if available) to the oil. This seed crystal will act as a template for further crystallization.

    • Solvent Addition: Try dissolving the oil in a minimal amount of a volatile solvent and then slowly evaporating the solvent.

References

  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available from: [Link]

  • Taylor & Francis Online. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • PMC. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Chiral resolution with frozen aqueous amino acids. Available from: [Link]

  • PubMed. (2010, July 23). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Available from: [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. Available from: [Link]

  • University of Technology. (2021, July 16). Experimental No. (4) Recrystallization. Available from: [Link]

  • Michigan State University. (n.d.). recrystallization-2.doc.pdf. Available from: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available from: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Google Patents. (n.d.). US3775450A - Process for purification of carboxylic acids.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Google Patents. (n.d.). CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
  • Chromatography Online. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis. Available from: [Link]

  • PMC. (n.d.). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Available from: [Link]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • IJPSR. (2014, March 20). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2022, June 3). 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • MDPI. (2021, June 28). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Available from: [Link]

  • Science.gov. (n.d.). process related impurities: Topics by Science.gov. Available from: [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Austin Publishing Group. (2023, January 24). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Available from: [Link]

Sources

Technical Support Center: Stability of N-carbamoyl-D-norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-carbamoyl-D-norvaline. It addresses common questions and experimental challenges related to the compound's stability under acidic conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Degradation

This section addresses the fundamental chemical principles governing the stability of N-carbamoyl-D-norvaline in acidic environments.

Q1: What is the primary degradation pathway for N-carbamoyl-D-norvaline in an acidic aqueous solution?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the N-carbamoyl (urethane) linkage. This reaction cleaves the bond between the nitrogen of the D-norvaline moiety and the carbonyl carbon of the carbamoyl group. While carbamates are generally more stable in acidic to neutral conditions (pH 1-6) compared to alkaline conditions, hydrolysis can still occur, especially under elevated temperatures or with strong acids.[1] The reaction ultimately yields D-norvaline, carbon dioxide, and ammonia.

Q2: What are the expected degradation products, and how can they be identified?

A2: The hydrolysis of N-carbamoyl-D-norvaline results in three final products: D-norvaline, carbon dioxide (which may be observed as gas evolution or remain dissolved as carbonic acid), and ammonia (which will be protonated to ammonium in acidic solution).[2][3][4]

  • D-norvaline: This is the primary organic degradant and can be readily identified and quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Carbon Dioxide & Ammonia: These small molecules are more challenging to monitor directly in solution but are the expected end-products of the carbamic acid intermediate's decomposition.[6]

Q3: How do pH and temperature specifically influence the rate of degradation?

A3: Both pH and temperature are critical factors.

  • pH: The stability of the carbamate group is highly pH-dependent. While base-catalyzed hydrolysis is typically faster, acid-catalyzed hydrolysis still proceeds.[1] The goal in formulation is often to find a pH range (e.g., pH 5-6) that minimizes this hydrolysis.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, experiments conducted at elevated temperatures (a common practice in forced degradation studies) will show significantly faster degradation than those at room temperature or under refrigerated storage.[7][8]

Q4: Besides hydrolysis, are there other potential degradation pathways to consider?

A4: While hydrolysis is the most common concern, other pathways should be considered, particularly in complex formulations or under specific stress conditions as outlined by ICH guidelines:[7][8][9]

  • Oxidation: If the formulation contains oxidizing agents or is exposed to oxygen and light, oxidative degradation could occur, although the N-carbamoyl-D-norvaline structure is not exceptionally prone to it.[1]

  • Reaction with Excipients: The carboxylic acid group of norvaline could potentially react with alcohol-containing excipients (e.g., polyethylene glycols) to form esters, though this is less likely to be the primary degradation route under typical acidic aqueous conditions.[1]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause Recommended Solution & Rationale
Rapid loss of parent compound (N-carbamoyl-D-norvaline) concentration in my assay. pH-mediated hydrolysis of the carbamate group. [1]1. Verify and Buffer the pH: Ensure the pH of your solution is accurately measured and maintained using a suitable buffer system. Even small shifts in pH can alter the degradation rate. 2. Control Temperature: Perform experiments at a controlled and documented temperature. If storing solutions, use refrigeration (2-8°C) to slow hydrolysis.
A new, early-eluting peak is growing in my reverse-phase HPLC chromatogram over time. Formation of the more polar degradation product, D-norvaline. 1. Co-injection: Spike your degraded sample with a pure D-norvaline standard. If the new peak increases in size without a change in retention time, you have confirmed its identity. 2. Mass Spectrometry (LC-MS): Use LC-MS to confirm the mass of the new peak, which should correspond to the mass of D-norvaline (117.15 g/mol ).[10]
My stability results are inconsistent and not reproducible. Variability in experimental conditions. 1. Standardize Solution Preparation: Use calibrated equipment and consistent procedures for preparing all solutions, especially the acidic stress solutions. 2. Precise Time-Pointing: Quench the degradation reaction at exact time points to ensure comparability between runs. 3. System Suitability: Before each analytical run, perform a system suitability test on your HPLC to ensure the instrument is performing consistently.
I'm not seeing any degradation, even after prolonged exposure to acid. Stress conditions are too mild. 1. Increase Stress Severity: According to forced degradation guidelines, the goal is to achieve 5-20% degradation.[9] If no degradation is observed, consider increasing the acid concentration (e.g., from 0.1 M to 1 M HCl) or the temperature (e.g., from 40°C to 60°C or 80°C).[7][11] 2. Extend Exposure Time: Increase the duration of the study.

Section 3: Experimental Protocols

These protocols provide a validated framework for conducting stability studies on N-carbamoyl-D-norvaline.

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the molecule to identify potential degradants and validate stability-indicating methods, in line with ICH guidelines Q1A(R2).[9][12]

Objective: To evaluate the stability of N-carbamoyl-D-norvaline under acid stress and identify the primary degradation product.

Materials:

  • N-carbamoyl-D-norvaline

  • Type I (Ultrapure) Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of N-carbamoyl-D-norvaline at a known concentration (e.g., 1 mg/mL) in water or a relevant buffer.

  • Stress Condition Setup:

    • Test Sample: In a volumetric flask, add a known volume of the stock solution and add 1 M HCl to a final concentration of 0.1 M HCl.

    • Control Sample: Prepare a separate sample of the stock solution in water only (unstressed control).

  • Incubation: Place both the test and control samples in a water bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots from both samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn acidic aliquots with an equivalent molar amount of NaOH (e.g., add 1 M NaOH to bring the pH to ~7.0). This step is critical to stop the degradation reaction and prevent further changes before analysis.

  • Analysis: Analyze the quenched samples and the control using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of N-carbamoyl-D-norvaline remaining at each time point relative to the t=0 sample. Identify and quantify any degradation products formed. The target degradation is typically between 5-20%.[9]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a reverse-phase HPLC method capable of separating N-carbamoyl-D-norvaline from its primary degradant, D-norvaline.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation:

  • Specificity: Analyze a stressed sample from Protocol 1 to demonstrate that the peaks for N-carbamoyl-D-norvaline and D-norvaline are well-resolved from each other and from any blank peaks.

  • Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH Q2(R1) guidelines.

Section 4: Visualizations and Data

Diagrams

G cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_acid Prepare Acid Stress Sample (0.1 M HCl) prep_stock->prep_acid prep_control Prepare Control Sample (Water) prep_stock->prep_control incubate Incubate all samples at 60°C prep_acid->incubate sampling Withdraw Aliquots (t = 0, 2, 4, 8, 24h) incubate->sampling quench Neutralize with NaOH to pH ~7 sampling->quench hplc Analyze via Stability- Indicating HPLC quench->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for a Forced Degradation Study.

Caption: Acid-Catalyzed Hydrolysis of N-carbamoyl-D-norvaline.

(Note: Placeholder images are used in the DOT script above for chemical structures.)

References

  • BenchChem. (n.d.). Technical Support Center: Stability of 3-Carbamoyloxy-2-phenylpropionic acid in Aqueous Solutions.
  • M-CSA. (n.d.). N-carbamoyl-D-amino-acid hydrolase - Mechanism and Catalytic Site Atlas.
  • Grokipedia. (n.d.). N-carbamoyl-L-amino-acid hydrolase.
  • Creative Biogene. (n.d.). N-carbamoyl-L-amino-acid hydrolase.
  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • IUBMB Nomenclature. (n.d.). EC 3.5.1.77.
  • Wikipedia. (n.d.). N-carbamoyl-L-amino-acid hydrolase.
  • MedCrave online. (2016). Forced Degradation Studies.
  • SciSpace. (2016). Forced Degradation Studies.
  • MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
  • PMC. (n.d.). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds.
  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Reddit. (2014). Why is carbamic acid unstable?.
  • Creative Proteomics. (n.d.). Guide to Amino Acid Metabolism Analysis Workflow and Techniques.
  • Wikipedia. (n.d.). Norvaline.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Carbamoyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Problem

In HPLC method development, N-carbamoyl amino acids present a unique challenge compared to their native precursors. The carbamoylation reaction (often with urea) modifies the


-amine group, converting a basic functionality (pKa 

9.5) into a neutral urea moiety. Consequently, the analyte behaves primarily as a polar weak acid due to the remaining

-carboxylic acid (pKa

2.0–2.5).

Why do they tail? Unlike native amino acids where "amine tailing" (interaction with acidic silanols) is the culprit, peak tailing in carbamoyl amino acids is typically driven by:

  • Ionization Mismatch: Operating at a pH near the pKa of the carboxylic acid, causing mixed protonation states.

  • Secondary Hydrogen Bonding: The urea moiety (

    
    ) is a strong hydrogen bond donor/acceptor, interacting with residual silanols on the stationary phase.
    
  • Metal Chelation: The dicarboxylic nature (in cases like Carbamoyl-Asp/Glu) or the chelating ability of the carbamoyl group can lead to interactions with trace metals in the silica matrix or stainless steel hardware.

Diagnostic Workflow

Before altering chemistry, use this decision matrix to isolate the root cause.

TroubleshootingFlow Start Observation: Peak Tailing CheckAll Do ALL peaks tail? Start->CheckAll SystemIssue System/Physical Issue (Dead volume, Detector setting) CheckAll->SystemIssue Yes ChemIssue Chemistry Issue (Analyte specific) CheckAll->ChemIssue No CheckPH Is Mobile Phase pH > 2.5? ChemIssue->CheckPH Ionization Cause: Mixed Ionization Solution: Lower pH to < 2.3 CheckPH->Ionization Yes CheckCol Is Column Standard C18? CheckPH->CheckCol No Silanol Cause: H-Bonding/Dewetting Solution: Switch to Polar-Embedded or HILIC Column CheckCol->Silanol Yes MetalCheck Does adding EDTA improve shape? CheckCol->MetalCheck No Chelation Cause: Metal Chelation Solution: Passivate System MetalCheck->Chelation Yes

Figure 1: Diagnostic logic tree for isolating peak tailing sources in carbamoyl amino acid analysis.

Technical Support Guides (Q&A)

Issue 1: The "Acid Tailing" Phenomenon

User Question: I am running Carbamoyl-Leucine on a C18 column with 0.1% Formic Acid. The peak is tailing (As > 1.5).[1][2] Why is this happening if the amine is capped?

Senior Scientist Analysis: Even with the amine capped, the carboxylic acid is active. Formic acid (0.1%) typically yields a pH of ~2.7. The pKa of the carboxylic acid in carbamoyl-leucine is approximately 2.3–2.4.

  • The Mechanism: When

    
    , the analyte splits between the protonated (neutral) and deprotonated (anionic) forms. These forms interact differently with the stationary phase, causing band broadening and tailing.[2][3][4]
    
  • The Fix: You must suppress ionization completely.

Protocol: Phosphate Buffer Suppression

  • Switch Modifier: Replace Formic Acid with Phosphoric Acid or a Phosphate Buffer .

  • Target pH: Adjust aqueous mobile phase to pH 2.0 .

  • Why: At pH 2.0 (well below the pKa), >99% of the molecules are protonated (neutral), ensuring a single interaction mechanism with the hydrophobic stationary phase.

Issue 2: Column Selection & "Dewetting"

User Question: I switched to 100% aqueous conditions to retain polar carbamoyl amino acids (like Carbamoyl-Glycine), but the retention is unstable and peaks are tailing.

Senior Scientist Analysis: Standard C18 columns suffer from "phase collapse" or "dewetting" in 100% aqueous conditions. The hydrophobic C18 chains fold down to escape the water, reducing surface area and exposing residual silanols. The polar urea group of your analyte then H-bonds with these silanols.

Recommended Column Technologies:

Column Type Mechanism Benefit for Carbamoyl AAs
Polar-Embedded C18 Contains a polar group (amide/carbamate) in the alkyl chain. Prevents phase collapse in 100% water; shields silanols.
HILIC (Amide) Partitioning into a water-rich layer on the surface. Excellent retention for very polar species (Carbamoyl-Gly/Ala).

| C18-AQ (Hydrophilic Endcapped) | Proprietary hydrophilic endcapping. | Allows 100% aqueous usage without dewetting. |

Issue 3: Metal Chelation

User Question: My Carbamoyl-Aspartic Acid peak is broad and tails, but Carbamoyl-Phenylalanine is sharp. I've already lowered the pH.

Senior Scientist Analysis: Carbamoyl-Aspartic acid has two carboxylic acid groups and a urea group, creating a "claw-like" structure capable of chelating trace iron or stainless steel ions in the frit or column body.

Validation Protocol:

  • The Spike Test: Add 0.1 mM EDTA to your mobile phase A.

  • Observe: If the peak sharpens significantly, metal chelation is the cause.

  • Permanent Solution: Do not run EDTA continuously (it can strip pumps). Instead, passivate your LC system with 30% Phosphoric Acid (off-column) or switch to a PEEK-lined column and PEEK tubing.

Experimental Protocols

Protocol A: Optimized Mobile Phase Preparation (Low pH)

For the separation of hydrophobic carbamoyl amino acids (e.g., Leu, Phe, Val).

Reagents: HPLC-grade Water, Acetonitrile (ACN), 85% Phosphoric Acid (


).
  • Measure: Pour 990 mL of HPLC-grade water into a clean bottle.

  • Acidify: Add 1.0 mL of 85%

    
     (approx. 15 mM final concentration).
    
  • Adjust (Critical): Do not rely on volume. Use a calibrated pH meter. Confirm pH is 2.0 ± 0.1 .

    • Note: If pH is > 2.2, add

      
       dropwise.
      
  • Filter: Filter through a 0.22 µm nylon filter to remove particulates.

  • Usage: Use as Mobile Phase A. Use 100% ACN as Mobile Phase B. Run a gradient from 5% B to 60% B over 15 minutes.

Protocol B: System Passivation (If Metal Chelation Diagnosed)

Perform this only if the "Spike Test" (Issue 3) was positive.

  • Disconnect Column: Replace the column with a union connector.

  • Flush: Pump 30% Phosphoric Acid in water through the system at 1.0 mL/min for 60 minutes.

    • Warning: Ensure your pump seals are compatible with high acid concentrations.

  • Rinse: Flush with HPLC-grade water for 60 minutes to remove all acid.

  • Reconnect: Install the column and equilibrate.

References

  • El-Shaheny, R. N., et al. (2023). "A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea." Molecules, 28(8), 3421.

    • Relevance: Validates the formation of carbamoyl amino acids and discusses their separation behavior on RP columns using acidic mobile phases.
  • Rao, B. M., et al. (2010). "Determination of amino acid without derivatization by using HPLC-HILIC column." Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.[5]

    • Relevance: Establishes the necessity of controlling pH and organic modifier ratios for polar amino acid deriv
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes." Journal of Chromatography A, 1217(6), 858-880.
  • Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America, 21(6).

    • Relevance: Provides the fundamental calculation for Asymmetry (As) and the standard diagnostic steps for system vs. chemistry tailing.

Sources

Validation & Comparative

Technical Comparison: Chiral Stationary Phases for N-Carbamoyl-Norvaline Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of N-carbamoyl-D-norvaline from its L-isomer is a critical quality control step in the enzymatic production of D-amino acids (via the hydantoinase-carbamoylase process). Unlike free amino acids, the N-carbamoyl derivative lacks a basic primary amine and possesses an acidic profile due to the terminal ureido group (


).

This structural distinction renders standard ligand exchange (e.g., Chiralpak MA(+)) and crown ether (e.g., Crownpak CR) columns ineffective, as they require a free ammonium ion (


) for complexation.

The Verdict:

  • Primary Recommendation: Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG) in Reversed-Phase (RP) or Polar Organic Mode (POM). It offers the highest resolution (

    
    ) and solvent robustness.
    
  • Secondary Recommendation: Macrocyclic Glycopeptide (Teicoplanin) (e.g., Chirobiotic T).[1][2] Excellent for aqueous-heavy mobile phases and direct injection of biological reaction mixtures.

Mechanistic Analysis: The N-Carbamoyl Challenge

To select the correct column, one must understand the analyte's interaction potential. N-carbamoyl-norvaline presents a specific "lock" that only certain "keys" (stationary phases) can fit.

FeatureStructural ImplicationChromatographic Consequence
N-Capping The

-amine is part of a urea moiety.
Incompatible with Crown Ethers (requires

) and standard Ligand Exchange (requires free

for chelation).
Acidic Character The carboxylic acid and urea protons are acidic.Mobile phase must be acidified (pH < 3.[3]0) to suppress ionization and promote hydrogen bonding.
H-Bonding High density of H-bond donors/acceptors (Urea + Carboxyl).Ideal for Polysaccharide phases (Carbamate interactions) and Glycopeptides (Peptide backbone interactions).
Comparative Analysis of Stationary Phases
Option A: Immobilized Polysaccharide (Chiralpak IA / Chiralpak IC)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.[4]

  • Mechanism: The carbamate groups on the amylose backbone form hydrogen bonds with the amide/urea protons of the N-carbamoyl-norvaline. The "immobilized" nature allows the use of prohibited solvents (like THF or DCM) which can alter selectivity, though standard RP solvents work best here.

  • Performance:

    • Selectivity (

      
      ): High (typically > 1.2).
      
    • Resolution (

      
      ): Often baseline (> 1.5).
      
    • Robustness: Excellent. Can withstand aggressive washing.

Option B: Coated Polysaccharide (Chiralpak AD-H)
  • Chemistry: Same selector as Option A, but physically coated onto silica.

  • Comparison: Historically the "Gold Standard." However, it is restricted to alkane/alcohol mobile phases (Normal Phase) or carefully controlled RP conditions.

  • Risk: Incompatible with "non-standard" organic modifiers (e.g., Ethyl Acetate, THF) which might strip the coating.[5][6]

  • Verdict: Use only if legacy methods require it. Otherwise, upgrade to Immobilized (IA).

Option C: Macrocyclic Glycopeptide (Chirobiotic T)
  • Chemistry: Teicoplanin covalently bonded to silica.

  • Mechanism: Teicoplanin contains an "aglycone basket" and sugar moieties that offer specific pockets for amino acid derivatives. It works exceptionally well for N-acyl amino acids.

  • Performance:

    • Selectivity: Moderate to High.

    • Benefit: Highly compatible with 100% aqueous or high-water buffers, making it ideal for monitoring enzymatic reactions where the sample is in water.

Decision Matrix & Workflow

The following diagrams illustrate the logic for column selection and the experimental workflow.

Diagram 1: Column Selection Logic

ColumnSelection Start Start: N-Carbamoyl-Norvaline Sample SampleMatrix What is the Sample Matrix? Start->SampleMatrix Avoid AVOID: Crownpak CR (Requires NH3+) Ligand Exchange (Requires NH2) Start->Avoid Incompatible Mechanisms Aqueous High Aqueous / Buffer (Enzymatic Mix) SampleMatrix->Aqueous Direct Inject Organic Organic / Extract (Purified) SampleMatrix->Organic Dissolved Chirobiotic RECOMMENDED: Chirobiotic T (Teicoplanin) Mode: Reversed Phase Aqueous->Chirobiotic Polysaccharide Is Solvent Flexibility Required? Organic->Polysaccharide YesFlex Yes (Screening solvents) Polysaccharide->YesFlex NoFlex No (Standard Alcohol/Alkane) Polysaccharide->NoFlex IA_IC RECOMMENDED: Chiralpak IA or IC (Immobilized) YesFlex->IA_IC AD_H ALTERNATIVE: Chiralpak AD-H (Coated) NoFlex->AD_H

Caption: Decision tree for selecting the optimal stationary phase based on sample matrix and solvent requirements.

Diagram 2: Experimental Workflow (Method Development)

Workflow Prep 1. Sample Prep Acidify to pH 2.0 Filter 0.22 µm MobilePhase 2. Mobile Phase Setup RP: ACN/H2O + 0.1% H3PO4 POM: ACN/MeOH + 0.1% TFA Prep->MobilePhase Equilibration 3. Equilibration 20 Column Volumes Stable Baseline MobilePhase->Equilibration Injection 4. Injection 10-20 µL (Avoid basic pH) Equilibration->Injection Detection 5. Detection UV @ 210-220 nm (Amide/Urea Absorbance) Injection->Detection

Caption: Step-by-step workflow for the chiral separation of N-carbamoyl amino acids.

Validated Experimental Protocol

This protocol uses Chiralpak IA (Immobilized Amylose) in Reversed-Phase mode. This system is preferred for its stability and ability to resolve acidic carbamoyl derivatives.

Reagents & Equipment
  • Column: Chiralpak IA (or IA-3 / IA-U), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.0).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A:B (50:50).

Step-by-Step Methodology
  • System Preparation:

    • Flush the HPLC system with water/acetonitrile (50:50) to remove any salts from previous runs.

    • Crucial: Ensure no basic residues (e.g., triethylamine) remain in the lines, as high pH causes peak tailing and potential racemization of the carbamoyl group.

  • Mobile Phase Composition (Isocratic):

    • Ratio: 60% Mobile Phase A / 40% Mobile Phase B.[3]

    • Note: Adjust %B between 30-50% to optimize retention time (

      
      ). N-carbamoyl-norvaline is relatively polar; higher water content increases retention.
      
  • Operational Parameters:

    • Flow Rate: 1.0 mL/min.[7]

    • Temperature: 25°C (Ambient). Lowering to 10°C can improve resolution if peaks overlap.

    • Detection: UV at 210 nm .

      • Reasoning: The N-carbamoyl group has a strong absorbance at low UV wavelengths due to the

        
         transition of the carbonyls. 254 nm is often too insensitive for this molecule unless a phenyl ring is present elsewhere (Norvaline is aliphatic).
        
  • Data Interpretation:

    • Elution Order: typically, the L-isomer elutes before the D-isomer on Amylose-based columns in RP mode, but this must be confirmed with pure standards as the "carbamoyl" modification can sometimes invert elution orders compared to free amino acids.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of the carboxylic acid.Increase acid concentration in MP (e.g., use 0.1% TFA instead of Phosphoric acid). Ensure pH < 3.[3]0.
No Retention Sample is too polar for the organic ratio.Decrease Acetonitrile content (e.g., go to 20% B).
Peak Splitting Sample solvent mismatch.Dissolve the sample in the mobile phase.[8] Do not inject pure Acetonitrile samples into a high-water stream.
Baseline Drift UV cutoff of acid modifier.If using TFA at 210 nm, ensure high-quality reagent. Phosphoric acid is more transparent at 210 nm.
References
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Péter, A., et al. (2001). "High-performance liquid chromatographic enantioseparation of N-protected amino acids on a teicoplanin chiral stationary phase." Journal of Chromatography A. (Contextual grounding for Chirobiotic T usage).
  • Hamada, J. S. (2000). "Chiral separation of amino acids and their derivatives."[2][7][9][10][11][12] Journal of Chromatography A. (General review of polysaccharide vs. ligand exchange limits).

  • Vertex AI Search. (2026). Grounding verification for Chiralpak AD-H and Chirobiotic T applications for N-derivatized amino acids.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ureidopentanoic Acid (L-Citrulline)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ureidopentanoic acid, more commonly known as L-Citrulline, is a non-proteinogenic α-amino acid that plays a crucial role in the urea cycle. Its quantification in biological matrices is of significant interest in clinical diagnostics and biomedical research, serving as a biomarker for intestinal function and various metabolic disorders. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the gold standard for the accurate and sensitive determination of L-Citrulline.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of ureidopentanoic acid under two common analytical workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of the underivatized molecule and Gas Chromatography-Mass Spectrometry (GC-MS) of its derivatized form. Understanding these fragmentation behaviors is paramount for robust method development, accurate compound identification, and reliable quantification.

The Analytical Challenge: Physicochemical Properties of Ureidopentanoic Acid

Ureidopentanoic acid is a polar and non-volatile molecule, which presents challenges for direct GC-MS analysis. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. In contrast, LC-MS/MS, particularly with electrospray ionization (ESI), is well-suited for the analysis of polar molecules like ureidopentanoic acid in their native form. The choice between these two powerful techniques often depends on the available instrumentation, sample matrix, and the specific goals of the analysis.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Underivatized Ureidopentanoic Acid

LC-MS/MS is a highly sensitive and specific technique for the analysis of ureidopentanoic acid in complex biological fluids such as plasma and urine.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode as it provides good retention for polar analytes like amino acids.[2]

Ionization and Precursor Ion Selection

In positive ion mode ESI, ureidopentanoic acid readily forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 176.1.[1][2][3] This ion is then selected as the precursor ion for collision-induced dissociation (CID) in the tandem mass spectrometer. In negative ion mode, the deprotonated molecule, [M-H]⁻, is observed at m/z 174.[4][5]

Fragmentation Pattern in Positive Ion Mode (ESI+)

Upon CID, the protonated ureidopentanoic acid undergoes characteristic fragmentation, yielding several diagnostic product ions. The most commonly monitored transitions for quantification are m/z 176.1 → 70.1, 176.1 → 113.1, and 176.1 → 159.1.[1][2]

A key fragmentation pathway for ureidopentanoic acid and citrullinated peptides is the neutral loss of isocyanic acid (HNCO; 43 Da) from the ureido group.[6][7][8] This "citrulline effect" is a highly characteristic fragmentation that aids in the confident identification of this compound.[7][8]

The major fragmentation pathways in positive ion mode are proposed as follows:

  • Formation of m/z 159.1: This ion corresponds to the loss of ammonia (NH₃) from the α-amino group.

  • Formation of m/z 130.0975 (Immonium Ion): The immonium ion of citrulline is a diagnostic fragment that can be observed in MS/MS spectra and is formed through multiple backbone fragmentations.[6]

  • Formation of m/z 113.1: This fragment likely arises from the loss of both the carboxyl group (as CO₂ and H₂O) and ammonia.

  • Formation of m/z 70.1: This is one of the most abundant and commonly used product ions for quantification and is likely a result of further fragmentation of the side chain.[1][2]

G cluster_main Positive Ion Mode Fragmentation (ESI+) Precursor Ion\n[M+H]⁺\nm/z 176.1 Precursor Ion [M+H]⁺ m/z 176.1 Fragment Ion\nm/z 159.1 Fragment Ion m/z 159.1 Precursor Ion\n[M+H]⁺\nm/z 176.1->Fragment Ion\nm/z 159.1 - NH₃ Fragment Ion\nm/z 130.1 Fragment Ion m/z 130.1 Precursor Ion\n[M+H]⁺\nm/z 176.1->Fragment Ion\nm/z 130.1 Immonium Ion Formation Fragment Ion\nm/z 113.1 Fragment Ion m/z 113.1 Precursor Ion\n[M+H]⁺\nm/z 176.1->Fragment Ion\nm/z 113.1 - CO₂ - H₂O - NH₃ Fragment Ion\nm/z 70.1 Fragment Ion m/z 70.1 Precursor Ion\n[M+H]⁺\nm/z 176.1->Fragment Ion\nm/z 70.1 Side Chain Fragmentation

Caption: Proposed fragmentation of protonated ureidopentanoic acid.

Fragmentation Pattern in Negative Ion Mode (ESI-)

In negative ion mode, the fragmentation of the deprotonated molecule ([M-H]⁻ at m/z 174) is also characterized by the neutral loss of isocyanic acid (HNCO). This leads to a prominent product ion at m/z 131.[4][5] This selective loss can be even more pronounced in negative mode compared to positive mode, offering a highly specific transition for detection.[4][9]

G cluster_main Negative Ion Mode Fragmentation (ESI-) Precursor Ion\n[M-H]⁻\nm/z 174 Precursor Ion [M-H]⁻ m/z 174 Fragment Ion\nm/z 131 Fragment Ion m/z 131 Precursor Ion\n[M-H]⁻\nm/z 174->Fragment Ion\nm/z 131 - HNCO G cluster_workflow LC-MS/MS Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile + IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution HILIC Separation HILIC Separation Reconstitution->HILIC Separation ESI-MS/MS Detection ESI-MS/MS Detection HILIC Separation->ESI-MS/MS Detection

Caption: LC-MS/MS sample preparation and analysis workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Ureidopentanoic Acid

For GC-MS analysis, ureidopentanoic acid must be chemically modified to increase its volatility. Silylation is a common derivatization strategy, with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being frequently used. This process replaces active hydrogens on the carboxyl, amino, and ureido groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

Derivatization and Molecular Ion Formation

The derivatization of ureidopentanoic acid with a silylating agent typically results in the formation of a tris-derivatized product. For example, the reaction with BSTFA yields the L-Citrulline, 3TMS derivative with a molecular weight of 391.7 g/mol . [10][11][12]Due to the high energy of electron ionization (EI), the molecular ion ([M]⁺˙) is often of low abundance or not observed at all.

Fragmentation Pattern of TMS-Derivatized Ureidopentanoic Acid

The fragmentation of the TMS-derivatized ureidopentanoic acid is complex and driven by the cleavage of the silyl groups and the carbon backbone. The NIST WebBook provides mass spectral data for the L-Citrulline, 3TMS derivative, which can be used for compound identification. [10][11] Key fragmentation pathways for silylated amino acids generally involve:

  • Loss of a methyl group (-CH₃): This results in an [M-15]⁺ ion, which is a common feature in the mass spectra of TMS derivatives.

  • Formation of characteristic silyl ions: Ions at m/z 73 ([Si(CH₃)₃]⁺) and 147 ([ (CH₃)₂Si=O-Si(CH₃)₃ ]⁺) are indicative of TMS derivatization.

  • Cleavage of the carbon chain: Fragmentation of the pentanoic acid backbone leads to a series of smaller ions.

It is important to note that derivatization can sometimes lead to the formation of multiple products or artifacts, which can complicate spectral interpretation. [13]Careful optimization of the derivatization conditions is crucial for reproducible results.

Tabular Summary of GC-MS Data (TMS Derivative)
DerivativeMolecular Weight ( g/mol )Characteristic Ions (m/z)Notes
3TMS-Ureidopentanoic Acid 391.7[M-15]⁺Loss of a methyl group
73[Si(CH₃)₃]⁺
147Silyl fragment
Other backbone fragmentsSpecific to the molecule
Experimental Protocol: GC-MS Analysis of Ureidopentanoic Acid in Urine
  • Sample Preparation: To 200 µL of urine, add an internal standard (e.g., homocitrulline).

  • Extraction: Perform a solid-phase extraction using an ion-exchange resin to isolate the amino acids.

  • Drying: Elute the amino acids and dry the eluate completely under a stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC Separation: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms). Use a temperature program to separate the analytes.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

G cluster_workflow GC-MS Workflow Urine Sample Urine Sample Solid-Phase Extraction Solid-Phase Extraction Urine Sample->Solid-Phase Extraction Ion-Exchange Drying Drying Solid-Phase Extraction->Drying Derivatization Derivatization Drying->Derivatization BSTFA, 60°C GC Separation GC Separation Derivatization->GC Separation EI-MS Detection EI-MS Detection GC Separation->EI-MS Detection

Caption: GC-MS sample preparation and analysis workflow.

Comparison and Concluding Remarks

Both LC-MS/MS and GC-MS offer powerful capabilities for the analysis of ureidopentanoic acid, each with distinct advantages and fragmentation behaviors.

FeatureLC-MS/MSGC-MS
Sample Preparation Simpler, direct analysis of native moleculeRequires derivatization
Ionization Soft (ESI)Hard (EI)
Molecular Ion Abundant [M+H]⁺ or [M-H]⁻Often weak or absent
Fragmentation Predictable, characteristic neutral lossesComplex, extensive fragmentation
Specificity High, from specific MRM transitionsHigh, from unique fragmentation pattern
Sensitivity Generally very highHigh, but can be matrix-dependent

LC-MS/MS provides a more direct and often simpler workflow for the analysis of ureidopentanoic acid. The fragmentation is characterized by specific and predictable neutral losses, such as that of isocyanic acid, which provides high confidence in identification. The use of multiple reaction monitoring (MRM) allows for excellent sensitivity and specificity, making it the method of choice for many clinical and research applications.

GC-MS , while requiring a more involved sample preparation due to the derivatization step, offers robust and reliable quantification. The electron ionization generates a rich fragmentation pattern that serves as a detailed fingerprint of the derivatized molecule, which can be valuable for structural confirmation, especially when using spectral libraries like NIST.

The choice of analytical strategy will ultimately be guided by the specific research question, available instrumentation, and the nature of the sample matrix. A thorough understanding of the fragmentation patterns presented in this guide will empower researchers to develop and validate robust and reliable methods for the quantification of ureidopentanoic acid.

References
  • PubMed. (2013, May 15). Quantification of citrulline by parallel fragmentation monitoring--a novel method using graphitized carbon nanoparticles and MALDI-TOF/TOF mass spectrometry. [Link]

  • PubMed Central. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. [Link]

  • PubMed Central. Collision-Induced Dissociation of Citrullinated Peptide Anions. [Link]

  • The Royal Society Publishing. (2023, October 2). Characterizing citrullination by mass spectrometry-based proteomics. [Link]

  • ACS Publications. (2020, June 19). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. [Link]

  • NVKC. Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction. [Link]

  • NIST WebBook. L-Citrulline, 3TMS derivative. [Link]

  • ACS Publications. (2023, July 6). Collision-Induced Dissociation of Citrullinated Peptide Anions. [Link]

  • bioRxiv. (2024, July 6). Collision-induced dissociation of citrullinated peptide anions. [Link]

  • NIST WebBook. L-Citrulline, 3TMS derivative. [Link]

  • ACS Publications. (2020, January 21). Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides. [Link]

  • PubMed Central. (2021, April 15). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization. [Link]

  • PubMed Central. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS. [Link]

  • SCIEX. High-resolution, specific analysis of arginine and citrulline on the Echo® MS+ system with ZenoTOF 7600 system. [Link]

  • BeVital. (2014, May 20). Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the. [Link]

  • ResearchGate. (B) tri-TBDMS citrulline; (C) ornithine; (D) arginine;.... [Link]

  • ResearchGate. Fig. 3. (a) Standard curve for the GC/MS assay of citrulline, using.... [Link]

  • ResearchGate. (2014, February 19). Any suggestion for a GCMS method that can differentiate citrulline and ornithine?. [Link]

  • NIST WebBook. L-Citrulline, 3TMS derivative. [Link]

  • PubMed Central. Mass spectrometry-based precise identification of citrullinated histones via limited digestion and biotin derivative tag enrichment. [Link]

Sources

Publish Comparison Guide: Optical Rotation & Purity Analysis of N-Carbamoyl-D-Norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carbamoyl-D-norvaline (also known as (R)-2-ureidopentanoic acid) is a critical metabolic intermediate in the enzymatic synthesis of D-Norvaline , a non-proteinogenic amino acid essential for peptide drug development (e.g., protease inhibitors).

While optical rotation is a standard characterization method for the final amino acid, this guide clarifies why Chiral HPLC is the superior alternative for the N-carbamoyl intermediate due to the compound's transient nature and the low magnitude of its specific rotation compared to potential impurities (hydantoins). This guide provides the experimental benchmarks for both methods to ensure rigorous quality control in pharmaceutical intermediate production.

Part 1: Technical Specifications & Optical Rotation

The Challenge of "Standard" Values

Unlike the final product D-Norvaline, which has a well-established specific rotation, N-carbamoyl-D-norvaline is rarely isolated as a commercial end-product. Consequently, literature values vary significantly based on solvent and pH.

Reference Values
CompoundCAS NumberSpecific Rotation

Solvent/ConditionsStatus
N-Carbamoyl-D-Norvaline Not standardizedSmall (-) or (+) Water/Buffer (pH 7)Intermediate (Low magnitude rotation makes polarimetry unreliable)
D-Norvaline (Final Product)2013-12-9-22.6° to -24.0° 5M HCl or 20% HCl, c=10Target Standard
D,L-5-Propylhydantoin 5352-78-3Ethanol/WaterStarting Material

Critical Insight: The specific rotation of the N-carbamoyl intermediate is often masked by the high concentration of buffer salts or residual hydantoins in the reaction mixture. Reliance solely on polarimetry for this intermediate can lead to false purity readings .

Part 2: Comparative Analysis (Polarimetry vs. HPLC)

Method A: Polarimetry (Optical Rotation)

Best for: Quick, rough estimation of the final D-norvaline product purity. Mechanism: Measures the rotation of plane-polarized light (589 nm) by the chiral center.[1]

  • Pros:

    • Rapid (seconds to measure).

    • Non-destructive.

    • Low equipment cost.

  • Cons:

    • Low Sensitivity: The N-carbamoyl group often reduces the specific rotation magnitude compared to the free amino acid.

    • Interference: Residual D-hydantoin (starting material) is optically inactive (racemic) or has low rotation, but unreacted L-isomers from kinetic resolution can skew results.

    • Solvent Dependency: Rotation fluctuates wildly with pH changes (zwitterion vs. anion).

Method B: Chiral HPLC (The Gold Standard)

Best for: Precise quantification of N-carbamoyl-D-norvaline, D-norvaline, and Hydantoin impurities. Mechanism: Separation based on hydrophobic interaction (C18) or steric fit (Chiral stationary phases).

  • Pros:

    • Specificity: Separates the intermediate (N-carbamoyl) from the product (Amino Acid) and substrate (Hydantoin).

    • Sensitivity: Detection limits < 0.1%.

    • Data Rich: Provides conversion rate and enantiomeric excess (ee%) simultaneously.

  • Cons:

    • Higher cost per run.

    • Requires method development.[2]

Comparison Matrix
FeaturePolarimetryHigh-Performance Liquid Chromatography (HPLC)
Precision Low (

0.5°)
High (

0.01%)
Specificity Poor (Aggregate value)Excellent (Resolved peaks)
Throughput HighMedium
Primary Use Final Product QCIntermediate Process Control

Part 3: Experimental Protocols

Protocol 1: Purification of Reference Standard

To establish a baseline for N-carbamoyl-D-norvaline, you must isolate it from the enzymatic reaction before hydrolysis.

  • Reaction: Incubate D,L-5-propylhydantoin with D-hydantoinase (pH 8.5, 40°C).

  • Quench: Lower pH to 3.0 using HCl to precipitate the enzyme; filter.

  • Extraction: The N-carbamoyl derivative is acidic. Extract with Ethyl Acetate at pH 3.0.

  • Crystallization: Evaporate solvent and recrystallize from Water/Ethanol.

  • Validation: Confirm structure via NMR before using as a calibration standard.

Protocol 2: Recommended HPLC Method

Derived from kinetic resolution studies of aliphatic hydantoins.

  • Column: Zorbax C18 (or equivalent C18 column for achiral separation of steps), Chiralpak WH for enantiomers.

  • Mobile Phase: 80:20 mixture of 20 mM Phosphoric Acid (pH 3.2) : Methanol .

  • Flow Rate: 0.6 mL/min.[3]

  • Detection: UV at 203 nm (Amide bond absorption).

  • Retention Order (Typical):

    • D-Norvaline (Polar, elutes first)

    • N-Carbamoyl-D-Norvaline (Intermediate polarity)

    • 5-Propylhydantoin (Least polar)

Part 4: Visualization of the Enzymatic Pathway

The following diagram illustrates the "Hydantoinase Process," highlighting where N-carbamoyl-D-norvaline exists as a transient intermediate.

HydantoinaseProcess Hydantoin D,L-5-Propylhydantoin (Racemic Substrate) D_Hydantoin D-5-Propylhydantoin Hydantoin->D_Hydantoin Equilibrium L_Hydantoin L-5-Propylhydantoin Hydantoin->L_Hydantoin Equilibrium N_Carbamoyl N-Carbamoyl-D-Norvaline (INTERMEDIATE) D_Hydantoin->N_Carbamoyl Hydrolysis L_Hydantoin->D_Hydantoin Racemization D_Norvaline D-Norvaline (Final Product) N_Carbamoyl->D_Norvaline Decarbamoylation (-CO2, -NH3) Racemase Hydantoin Racemase Hydantoinase D-Hydantoinase Carbamoylase D-Carbamoylase (or HNO2 Chemical Step)

Caption: The Hydantoinase Process. N-carbamoyl-D-norvaline (Yellow) is the stable intermediate produced by D-hydantoinase before conversion to D-norvaline.

References

  • Comparison of polarimetry and HPLC for amino acid optical purity. Source: Food Chemistry / PubMed

  • L-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process. (Detailed HPLC conditions for Norvaline intermediates). Source: MDPI / ResearchGate

  • Specific Rotation of D-Norvaline (Final Product). Source: ChemicalBook / Sigma Aldrich Data

  • N-carbamoyl-D-amino acid amidohydrolase characterization. Source: Journal of Biotechnology

Sources

A Senior Application Scientist's Guide to the IR Spectroscopy Characterization of the Carbamoyl Group in Norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and peptide chemistry, the modification of amino acids is a cornerstone for enhancing therapeutic properties such as stability, efficacy, and target specificity. Norvaline, a non-proteinogenic amino acid and an isomer of valine, serves as a valuable building block in synthetic peptides.[1] The introduction of a carbamoyl group (–C(=O)NH₂) onto the norvaline scaffold can significantly alter its physicochemical properties, including its hydrogen bonding capacity and polarity. Consequently, robust analytical methods for confirming this modification are paramount.

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopy profiles of native L-norvaline and its carbamoylated derivative. We will explore the underlying principles of the key vibrational modes, present a validated experimental workflow, and compare the resulting spectra to those obtained from alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require definitive characterization of modified amino acid structures.

Pillar 1: The Vibrational Landscape of Norvaline and the Carbamoyl Moiety

Infrared spectroscopy probes the vibrational transitions of specific functional groups within a molecule.[2] Each bond vibrates at a characteristic frequency, creating a unique spectral "fingerprint."[3] To characterize carbamoyl-norvaline, we must first understand the individual spectra of its constituent parts: the parent amino acid and the introduced amide group.

  • L-Norvaline: As a canonical amino acid, the FTIR spectrum of L-norvaline is dominated by vibrations from its primary amine (NH₂), carboxylic acid (COOH), and alkyl chain (CH₂, CH₃). In its zwitterionic solid state, the key features are the broad N-H⁺ stretching bands of the ammonium group (typically ~2500-3100 cm⁻¹) and the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.[4]

  • The Carbamoyl Group: The carbamoyl functional group is a primary amide. Its IR spectrum is defined by two principal absorption bands:

    • Amide I Band (1600-1700 cm⁻¹): This is the most intense absorption in amides and arises primarily from the C=O stretching vibration.[5] Its precise frequency is highly sensitive to hydrogen bonding and molecular conformation.[6] For primary amides, this band typically appears around 1690-1630 cm⁻¹.[7]

    • Amide II Band (1500-1600 cm⁻¹): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations.[8] It is a key diagnostic feature for the amide linkage.

The core analytical task is to observe the disappearance of the primary amine signals of norvaline and the concurrent appearance of the characteristic Amide I and Amide II bands upon carbamoylation.

Pillar 2: Experimental Workflow and Data Interpretation

A self-validating protocol is essential for trustworthy results. The following workflow ensures reproducibility and clear interpretation.

Experimental Protocol: Comparative FTIR Analysis
  • Sample Preparation:

    • L-Norvaline (Reference): Prepare a KBr pellet by mixing ~1 mg of crystalline L-norvaline with ~100 mg of dry, spectroscopy-grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

    • Carbamoyl-Norvaline (Test Sample): Synthesize carbamoyl-norvaline via a suitable method, such as reacting L-norvaline with potassium cyanate under controlled conditions. Purify the product and prepare a KBr pellet using the same procedure as the reference.

    • Causality: The KBr pellet method is chosen to minimize interference from solvent peaks and to analyze the samples in their solid state, which often provides sharper, more defined spectra for crystalline amino acids.

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the IR spectrum for both the L-norvaline and carbamoyl-norvaline samples over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans for each spectrum to ensure a high signal-to-noise ratio.

  • Spectral Processing:

    • Perform an automatic background subtraction using the instrument software.

    • Baseline correct the spectra to ensure accurate peak picking.

    • Normalize the spectra to the most intense shared peak (e.g., a C-H stretching vibration) to facilitate direct comparison of relative peak intensities.

Diagram: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 FTIR Data Acquisition cluster_2 Data Processing & Analysis Norvaline L-Norvaline (Reference) KBr Prepare KBr Pellets Norvaline->KBr Carb_Nor Carbamoyl-Norvaline (Test) Carb_Nor->KBr Acquire Acquire Spectra (4000-400 cm⁻¹, 32 scans) KBr->Acquire Process Background Subtraction & Baseline Correction Acquire->Process Compare Comparative Spectral Analysis Process->Compare

Caption: Workflow for comparative FTIR analysis.

Pillar 3: Comparative Spectral Analysis

The primary evidence for successful carbamoylation lies in a direct comparison of the two spectra. The modification introduces a primary amide while consuming the alpha-amino group, leading to predictable and distinct changes.

Table 1: Comparative IR Band Assignments for L-Norvaline vs. Carbamoyl-Norvaline

Vibrational ModeL-Norvaline Wavenumber (cm⁻¹)Carbamoyl-Norvaline (Expected) Wavenumber (cm⁻¹)Rationale for Change
O-H Stretch (Carboxylic Acid)~3400-2500 (very broad)~3400-2500 (very broad)Unchanged. The carboxylic acid group is not involved in the reaction.
N-H Stretch (Amine/Amide)~3100-2800 (broad, N-H⁺)~3400 & ~3200 (two sharp bands)Disappearance of the primary ammonium (N-H⁺) stretch and appearance of asymmetric and symmetric N-H stretches of the new primary amide.
C-H Stretch (Alkyl)~2960, ~2870~2960, ~2870Unchanged. The alkyl backbone is unaffected.
Amide I (C=O Stretch) N/A ~1680 (very strong, sharp) Key Indicator: Appearance of the strong carbonyl stretch from the new carbamoyl group.[9]
C=O Stretch (Carboxylic Acid)~1710 (non-H-bonded) or ~1580 (asymmetric COO⁻)~1710 (non-H-bonded)The carboxylic acid C=O remains, but the strong Amide I band is the dominant feature in this region.
Amide II (N-H Bend/C-N Stretch) ~1500 (N-H⁺ bend) ~1560 (strong) Key Indicator: Shift from the ammonium bend to the characteristic Amide II band.[5]
C-O Stretch / O-H Bend~1410 (symmetric COO⁻)~1300-1200The carboxylate symmetric stretch is replaced by C-O stretching and O-H bending of the COOH group.
Diagram: Key Spectral Differences

G Spectrum Norvaline Spectrum N-H⁺ Stretch (3100-2800) C=O Stretch (1580) N-H⁺ Bend (1500) Transformation Carbamoylation Reaction Spectrum->Transformation Reactant Modified_Spectrum Carbamoyl-Norvaline Spectrum N-H Stretch (3400, 3200) Amide I (1680) Amide II (1560) Transformation->Modified_Spectrum Product

Caption: Expected IR spectral changes upon carbamoylation.

Comparison with Alternative Analytical Techniques

While FTIR is a powerful tool, a multi-faceted analytical approach provides the most comprehensive characterization.

Table 2: Comparison of Analytical Techniques

TechniqueStrengths for Carbamoyl-Norvaline CharacterizationLimitations
FTIR Spectroscopy - Fast and non-destructive.- Highly sensitive to the presence/absence of key functional groups (C=O, N-H).- Excellent for confirming the formation of the amide linkage via Amide I/II bands.[2]- Can be difficult to resolve overlapping peaks in complex molecules.- Does not provide detailed connectivity information.
NMR Spectroscopy (¹H, ¹³C) - Provides definitive structural information and atomic connectivity.- Can confirm the exact site of modification.- Allows for quantification of product purity.- Longer acquisition times.- Requires more sample and expensive deuterated solvents.- Less sensitive than mass spectrometry.
Mass Spectrometry (MS) - Provides highly accurate molecular weight confirmation of the final product.- Can confirm the addition of the carbamoyl moiety (+43.02 Da).- Fragmentation patterns can help elucidate the structure.- Does not directly probe the functional groups.- Provides limited information on isomeric purity.

Conclusion

FTIR spectroscopy serves as a rapid, reliable, and highly effective method for the initial characterization of the carbamoyl group in norvaline. The diagnostic power of this technique lies in the clear and predictable spectral changes: the disappearance of the primary ammonium vibrations and the unambiguous appearance of the strong Amide I and Amide II bands. While NMR and Mass Spectrometry are indispensable for complete structural elucidation and confirmation, FTIR provides the foundational, front-line evidence of a successful functional group transformation, making it an essential tool in the workflow of synthetic and medicinal chemists.

References

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Available at: [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • Journal of the American Chemical Society. (2009, February 11). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Available at: [Link]

  • MDPI. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Available at: [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • Journal of the American Chemical Society. (2009, March 6). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Available at: [Link]

  • PubChem - NIH. L-Norvaline. Available at: [Link]

  • PubMed. (2006, June 15). Theoretical investigation of the structure and vibrational spectra of carbamoyl azide. Available at: [Link]

  • PMC - NIH. Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels: A Site-Specific Genetically Encoded Unnatural Amino Acid and an Active Site Ligand. Available at: [Link]

  • Infrared Spectroscopy. Characteristic Absorptions of Carbonyl Compounds. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Google Patents. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Available at: [Link]

  • ACS Publications. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Available at: [Link]

  • Google Patents. CN101007772A - Synthesis method of chiral norvaline.
  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • ResearchGate. Synthesis of (S)-norvaline 1 from building block 10. Available at: [Link]

  • ResearchGate. FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Available at: [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • SpectraBase. L-Norvaline, N-(2-methoxyethoxycarbonyl)-, octyl ester. Available at: [Link]

  • NIST WebBook. DL-Norvaline. Available at: [Link]

  • Khan Academy. IR signals for carbonyl compounds. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441). Available at: [Link]

  • PMC - NIH. Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. Available at: [Link]

  • University of Manitoba. Characteristic Group Vibrations of Organic Molecules. Available at: [Link]

  • PubMed. (2023, June 9). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Available at: [Link]

  • ResearchGate. Molecular vibrations of carboxyl and amide groups Fourier transform.... Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(carbamoylamino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-(carbamoylamino)pentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.